molecular formula C11H12Cl2N2O5 B1429905 chloramphenicol-d5 CAS No. 202480-68-0

chloramphenicol-d5

Número de catálogo: B1429905
Número CAS: 202480-68-0
Peso molecular: 328.16 g/mol
Clave InChI: WIIZWVCIJKGZOK-CJBPKKHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Chloramphenicol-d5 is a useful research compound. Its molecular formula is C11H12Cl2N2O5 and its molecular weight is 328.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-CJBPKKHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chloramphenicol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, chemical properties, and analytical applications of the deuterated internal standard, Chloramphenicol-d5.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the broad-spectrum antibiotic chloramphenicol. Primarily utilized as an internal standard in quantitative analytical methods, this compound is indispensable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, residue analysis, and therapeutic drug monitoring. This document details its chemical structure, physical properties, and provides explicit experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS).

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of chloramphenicol, a potent inhibitor of bacterial protein synthesis.[1] The strategic replacement of five hydrogen atoms with deuterium atoms results in a molecule with a higher mass but virtually identical chemical and physical properties to its unlabeled counterpart. This key characteristic allows it to be distinguished by mass spectrometry while co-eluting chromatographically, making it an ideal internal standard for correcting variations in sample preparation and instrument response.[1]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of chloramphenicol, with the exception of the five deuterium atoms located on the phenyl ring and the C1 position of the propanediol backbone.

IUPAC Name: 2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide[2]

Chemical Formula: C₁₁H₇D₅Cl₂N₂O₅[3]

Molecular Weight: Approximately 328.16 g/mol [4]

CAS Number: 202480-68-0

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, essential for its use in analytical methodologies.

PropertyValueReference(s)
Molecular Formula C₁₁H₇D₅Cl₂N₂O₅[3]
Molecular Weight 328.16 g/mol [4]
Monoisotopic Mass 327.0437106 Da[2]
CAS Number 202480-68-0[1]
Purity (typical) ≥97%[4]
Appearance Solid
Storage Temperature Refrigerator

Table 1: Physicochemical Properties of this compound

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeReference(s)
Chloramphenicol321152, 257, 194Negative ESI[5][6]
This compound 326 157, 262 Negative ESI [5][6]

Table 2: Mass Spectrometry Parameters for Chloramphenicol and this compound

Experimental Protocols

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of chloramphenicol in various biological and environmental matrices. Below are representative protocols for its application.

Quantification of Chloramphenicol in Honey by LC-MS/MS

This protocol outlines a method for the determination of chloramphenicol in honey samples.

Sample Preparation:

  • Weigh 10 g of honey into a suitable container.

  • Add 30 mL of purified water to dilute the honey (1:3 w/v).

  • Prepare calibration standards and quality control samples by serially diluting a chloramphenicol stock solution in the 1:3 honey/water matrix.

  • Spike all standards, quality controls, and unknown samples with this compound to a final concentration of 250 pg/mL.[5]

  • The injection volume for the LC-MS/MS system is 25 µL.[5]

LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column, such as a C18.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (H-ESI) mode.

  • MRM Transitions: Monitor the transitions listed in Table 2 for chloramphenicol and this compound. The transition m/z 321 → 257 is typically used for quantification of chloramphenicol, with other transitions serving as confirmation. For this compound, m/z 326 → 157 and m/z 326 → 262 are monitored.[5][6]

Determination of Chloramphenicol in Shrimp Tissue by LC-ESI-MS-MS

This protocol describes the analysis of chloramphenicol in shrimp tissue.

Sample Preparation:

  • Homogenize shrimp tissue samples.

  • Perform a liquid-liquid extraction using ethyl acetate.

  • Use d5-Chloramphenicol as the internal standard by adding it to the sample before extraction.[6]

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Data Acquisition: Operate in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: For chloramphenicol, monitor m/z 321 → 152, m/z 321 → 257, and m/z 321 → 194. For d5-chloramphenicol, monitor m/z 326 → 262 and m/z 326 → 157.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of chloramphenicol and the typical experimental workflow for its quantification using this compound.

Chloramphenicol_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Peptide_Bond_Formation Peptide Bond Formation A_Site A-Site A_Site->Peptide_Bond_Formation P_Site P-Site P_Site->Peptide_Bond_Formation Chloramphenicol Chloramphenicol Chloramphenicol->Peptidyl_Transferase_Center Binds to A2451/A2452 residues Inhibition Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Protein_Elongation Protein Chain Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation

Caption: Mechanism of action of chloramphenicol, inhibiting bacterial protein synthesis.

Experimental_Workflow_Chloramphenicol_d5 Sample_Collection 1. Sample Collection (e.g., Honey, Shrimp) Internal_Standard_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->Internal_Standard_Spiking Sample_Preparation 3. Sample Preparation (Extraction, Cleanup) Internal_Standard_Spiking->Sample_Preparation LC_MS_MS_Analysis 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing 5. Data Processing (Quantification) LC_MS_MS_Analysis->Data_Processing Final_Result 6. Final Result (Chloramphenicol Concentration) Data_Processing->Final_Result

Caption: Experimental workflow for the quantification of chloramphenicol using this compound.

References

Unlocking Precision: A Technical Guide to Deuterium Labeling in Mass Spectrometry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug discovery and development, the demand for precise and accurate quantification of molecules is paramount. Mass spectrometry (MS) has emerged as a powerful tool for these applications, and its capabilities are significantly enhanced through the use of stable isotope-labeled internal standards. Among these, deuterium-labeled compounds have carved a crucial niche, offering a robust method for achieving high-quality quantitative data.

This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in mass spectrometry standards. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively implement this powerful technique in their workflows.

Core Principles of Deuterium Labeling for Quantitative Mass Spectrometry

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an ideal label for internal standards in mass spectrometry. The core principle lies in synthesizing a version of the analyte of interest where one or more hydrogen atoms are replaced with deuterium atoms. This results in a molecule that is chemically identical to the analyte but has a higher mass.

When a known amount of the deuterium-labeled internal standard is spiked into a sample, it co-elutes with the endogenous, unlabeled analyte during chromatographic separation and is co-ionized in the mass spectrometer's ion source. Because the labeled standard and the analyte exhibit nearly identical physicochemical properties, any sample loss or variation in ionization efficiency during the analytical process will affect both compounds equally.[1][2] The mass spectrometer can readily distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, effectively correcting for matrix effects and experimental variability.[1]

There are two primary strategies for introducing deuterium labels:

  • Metabolic Labeling: In this approach, cells or organisms are cultured in a medium containing a deuterium source, such as deuterium oxide (D₂O).[3][4][5][6] As the cells grow and synthesize new biomolecules like proteins, lipids, and metabolites, deuterium is incorporated into their structures.[3][4] This method is particularly useful for global, unbiased labeling of entire proteomes or metabolomes.[3]

  • Chemical Labeling: This technique involves the chemical modification of molecules in vitro using deuterated reagents.[7] A common example is the reductive amination of primary amines (N-terminus and lysine residues in peptides) using deuterated formaldehyde and a reducing agent.[7][8] Chemical labeling offers versatility as it can be applied to a wide range of purified molecules and complex mixtures.[9]

Applications in Drug Development and Research

The use of deuterium-labeled standards is integral to various stages of drug development and biomedical research:

  • Pharmacokinetic (PK) Studies: Deuterated analogs of drug candidates are essential for accurately determining their absorption, distribution, metabolism, and excretion (ADME) profiles.[] By using a deuterated internal standard, researchers can obtain reliable data on drug concentrations in biological matrices like plasma and urine.[]

  • Metabolite Identification and Quantification: During drug metabolism studies, identifying and quantifying metabolites is crucial for assessing safety and efficacy. Deuterium-labeled parent drugs can help in tracing and identifying metabolic products.[11] Furthermore, synthesized deuterated metabolites can serve as internal standards for their accurate quantification.[11]

  • Quantitative Proteomics: In proteomics, deuterium labeling, often through methods like Stable Isotope Dimethyl Labeling (SIDL), allows for the relative and absolute quantification of proteins in complex biological samples.[12] This is critical for biomarker discovery and understanding disease mechanisms.

  • Metabolic Flux Analysis: Isotope tracing with deuterium-labeled substrates, such as D₂O or deuterated glucose, enables the elucidation of metabolic pathways and the quantification of metabolic fluxes.[13][14][15][16] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[17]

Quantitative Data Presentation

The following tables summarize quantitative data from studies employing deuterium labeling, offering a comparison of different methodologies and their performance.

Table 1: Comparison of Quantitative Performance between SILAC and Stable Isotope Dimethyl Labeling [12]

ParameterSILACStable Isotope Dimethyl Labeling
Mixing Stage Early (before digestion)Late (after digestion)
Reproducibility HigherLower
Accuracy ComparableComparable
Quantitative Dynamic Range ComparableComparable
Applicability Primarily dividing cells in cultureApplicable to virtually any sample type

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs (Example) [18]

DrugSpeciesRouteMean KDIE (D/H) - CmaxMean KDIE (D/H) - AUCMean KDIE (D/H) - t1/2
CarbazeranGuinea PigIVN/A1.5 ± 0.21.6 ± 0.2
CarbazeranRatIVN/A1.1 ± 0.11.1 ± 0.1
ZoniporideGuinea PigOral1.8 ± 0.42.1 ± 0.51.5 ± 0.3
ZoniporideRatOral1.2 ± 0.21.3 ± 0.21.1 ± 0.1
KDIE (Kinetic Deuterium Isotope Effect) is the ratio of the parameter for the deuterated compound to the non-deuterated compound.

Table 3: Isotopic Enrichment and Purity of a Synthesized Deuterium-Labeled Drug Metabolite [11]

ParameterValue
Isotopic Enrichment 99.6%
Chemical Purity >98%
Mass Shift vs. Parent Drug +3 Da
Enhanced Oxidative Stability (vs. non-labeled) 25% lower metabolic turnover

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium labeling.

Protocol for Quantitative Proteomics using Stable Isotope Dimethyl Labeling

This protocol is adapted for the chemical labeling of peptides for relative quantification.[19]

1. Protein Digestion:

  • Start with equal amounts of protein from each sample (e.g., 100 µg).
  • Perform in-solution or in-gel digestion using a suitable protease (e.g., trypsin).
  • Ensure complete digestion and subsequent desalting of the resulting peptide mixture.

2. Reductive Dimethylation:

  • Light Labeling: To one peptide sample, add the "light" labeling reagent containing non-deuterated formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
  • Heavy Labeling: To another peptide sample, add the "heavy" labeling reagent containing deuterated formaldehyde (CD₂O) and sodium cyanoborodeuteride (NaBD₃CN).
  • Incubate the reactions for 1 hour at room temperature.
  • Quench the reaction by adding an appropriate quenching solution (e.g., ammonia or Tris buffer).

3. Sample Mixing and Desalting:

  • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
  • Desalt the mixed sample using a C18 StageTip or equivalent.

4. LC-MS/MS Analysis:

  • Reconstitute the desalted peptides in a suitable solvent for LC-MS/MS analysis.
  • Analyze the sample on a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

5. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the light and heavy labeled peptide pairs.
  • The software will calculate the ratio of the peak areas for the isotopic pairs to determine the relative protein abundance between the samples.

Protocol for Metabolic Labeling with Deuterium Oxide (D₂O) in Cell Culture

This protocol outlines the general steps for metabolic labeling of cultured cells with D₂O for studying biomolecule turnover.[3][4]

1. Cell Culture Preparation:

  • Culture cells in their standard growth medium until they reach the desired confluency.
  • Prepare a labeling medium by supplementing the standard medium with a specific concentration of D₂O (e.g., 2-5%).

2. D₂O Labeling:

  • Replace the standard medium with the D₂O-containing labeling medium.
  • Incubate the cells for various time points to allow for the incorporation of deuterium into newly synthesized biomolecules. The duration of labeling will depend on the turnover rate of the molecules of interest.

3. Sample Harvesting and Extraction:

  • At each time point, harvest the cells.
  • Perform the appropriate extraction procedure to isolate the biomolecules of interest (e.g., protein extraction and digestion for proteomics, lipid extraction for lipidomics).

4. Mass Spectrometry Analysis:

  • Analyze the extracted samples by LC-MS or GC-MS.
  • The mass spectrometer will detect the isotopic distribution of the labeled molecules, which will show a mass shift corresponding to the number of incorporated deuterium atoms.

5. Data Analysis:

  • Analyze the mass spectra to determine the rate of deuterium incorporation over time.
  • This information can be used to calculate the turnover rates (synthesis and degradation rates) of the biomolecules.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in deuterium labeling.

Experimental_Workflow_Deuterium_Labeling General Experimental Workflow for Quantitative Proteomics using Deuterium Labeling cluster_sample_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_analysis Analysis Sample1 Sample 1 (e.g., Control) Protein_Extraction Protein Extraction & Digestion Sample1->Protein_Extraction Sample2 Sample 2 (e.g., Treated) Sample2->Protein_Extraction Light_Label Light Label (e.g., CH₂O) Protein_Extraction->Light_Label Heavy_Label Heavy Label (e.g., CD₂O) Protein_Extraction->Heavy_Label Mix_Samples Mix Samples (1:1) Light_Label->Mix_Samples Heavy_Label->Mix_Samples LC_MSMS LC-MS/MS Analysis Mix_Samples->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: General workflow for quantitative proteomics using chemical deuterium labeling.

Metabolic_Flux_Analysis Simplified Workflow for Metabolic Flux Analysis using D₂O D2O D₂O (Deuterium Source) Cell_Culture Cell Culture D2O->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Isotopologue_Distribution Isotopologue Distribution Analysis LC_MS_Analysis->Isotopologue_Distribution Flux_Calculation Metabolic Flux Calculation Isotopologue_Distribution->Flux_Calculation Pathway_Elucidation Pathway Elucidation Flux_Calculation->Pathway_Elucidation

Caption: Workflow for metabolic flux analysis using D₂O labeling.

PK_Study_Workflow Workflow for a Pharmacokinetic Study using a Deuterated Internal Standard cluster_dosing Dosing & Sampling cluster_sample_processing Sample Processing cluster_analysis Analysis & Data Interpretation Dosing Administer Unlabeled Drug to Subject Sampling Collect Biological Samples (e.g., Plasma) at Time Points Dosing->Sampling Spiking Spike Samples with Known Amount of Deuterated Internal Standard Sampling->Spiking Extraction Extract Analyte and Internal Standard Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantify Analyte based on Analyte/IS Ratio LC_MSMS->Quantification PK_Profile Generate Pharmacokinetic Profile (Concentration vs. Time) Quantification->PK_Profile

Caption: Pharmacokinetic study workflow with a deuterated internal standard.

References

Technical Guide: Chloramphenicol-d5 Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Chloramphenicol-d5. This deuterated analog of chloramphenicol is a critical internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Ensuring its purity and identity is paramount for accurate and reliable analytical results.

Certificate of Analysis (CoA)

A Certificate of Analysis for this compound is a formal document that confirms the quality and purity of a specific batch of the product. It provides a summary of the analytical tests performed and their results against established specifications.

Data Presentation: Summary of Quantitative Data

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.

Test Parameter Specification Typical Result Methodology
Appearance White to greyish-white or yellowish-white crystalline powderConformsVisual Inspection
Identity Conforms to the structure of this compoundConforms¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)
Purity (by HPLC) ≥97.0%99.5%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥99% atom % D>99.5% atom % DMass Spectrometry (MS)
Related Substances (by HPLC) High-Performance Liquid Chromatography (HPLC)
Chloramphenicol Impurity A≤0.5%<0.1%
Any other individual impurity≤0.2%<0.1%
Total Impurities≤1.0%<0.5%
Residual Solvents Meets USP <467> requirementsConformsGas Chromatography (GC)
Loss on Drying ≤0.5%0.2%Thermogravimetric Analysis (TGA)

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to quantify any related substances.

1.1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 45:55:0.1 (v/v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm[2].

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

1.2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare a sample solution of the this compound batch to be tested in the mobile phase at a concentration of approximately 0.1 mg/mL.

1.3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The purity is calculated by dividing the peak area of the main peak in the sample chromatogram by the total area of all peaks, expressed as a percentage. Impurities are identified and quantified based on their relative retention times and peak areas compared to the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS provides high specificity for the confirmation of the identity and isotopic purity of this compound.

2.1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from any potential interferences.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 326.1 → Product ions (m/z) 157.1 (quantifier), 262.0 (qualifier).

    • Chloramphenicol (for checking residual non-deuterated compound): Precursor ion (m/z) 321.0 → Product ions (m/z) 152.0 (quantifier), 257.0 (qualifier).

2.2. Sample Preparation:

  • Prepare a dilute solution of this compound in the initial mobile phase composition (e.g., 1 µg/mL).

2.3. Procedure:

  • Inject the sample solution into the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Confirm the identity of this compound by the presence of the correct precursor and product ions at the expected retention time.

  • Assess isotopic purity by monitoring for the MRM transition of non-deuterated chloramphenicol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for the unambiguous confirmation of the chemical structure of this compound, including the positions of deuterium labeling.

3.1. NMR Parameters:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Techniques: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

3.2. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent to a concentration of approximately 5-10 mg/mL.

3.3. Procedure:

  • Acquire the ¹H-NMR and ¹³C-NMR spectra.

  • Analyze the spectra for chemical shifts, coupling constants, and signal integrations.

  • The ¹H-NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions on the phenyl ring and the dichloromethyl group compared to the spectrum of non-deuterated chloramphenicol. The remaining proton signals should be consistent with the structure.

  • The ¹³C-NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns (if observed) and potentially altered chemical shifts.

Mandatory Visualizations

Analytical Workflow for Purity and Identity Assessment

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound (Bulk Material) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Purity Assay LCMS LC-MS/MS Dissolution->LCMS Identity Check NMR NMR Dissolution->NMR Structure Elucidation Purity Purity and Impurity Profile HPLC->Purity Identity Identity and Isotopic Purity LCMS->Identity Structure Structural Confirmation NMR->Structure CoA Certificate of Analysis Purity->CoA Identity->CoA Structure->CoA

Caption: Workflow for the comprehensive purity and identity assessment of this compound.

Logical Relationship for Analytical Data Interpretation

Data_Interpretation cluster_0 Experimental Data cluster_1 Derived Information cluster_2 Final Assessment HPLC_Data HPLC Chromatogram (Peak Areas, Retention Times) Purity_Calc Purity > 97% Impurity Profile HPLC_Data->Purity_Calc MS_Data Mass Spectrum (m/z, Fragmentation) Identity_Conf Correct Molecular Weight Isotopic Enrichment MS_Data->Identity_Conf NMR_Data NMR Spectrum (Chemical Shifts, Couplings) Structure_Conf Correct Covalent Structure Deuterium Positions NMR_Data->Structure_Conf Final_Spec Meets Specification Purity_Calc->Final_Spec Fail_Spec Fails Specification Purity_Calc->Fail_Spec Identity_Conf->Final_Spec Identity_Conf->Fail_Spec Structure_Conf->Final_Spec Structure_Conf->Fail_Spec

Caption: Logical flow from raw analytical data to the final quality assessment of this compound.

References

Navigating the Solubility and Stability of Chloramphenicol-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility and stability of isotopically labeled standards like Chloramphenicol-d5 is paramount for ensuring the accuracy and reliability of analytical data. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents and details its stability profile under different conditions. The information presented is based on available data for chloramphenicol, which is expected to be a very close proxy for its deuterated analog, as the deuterium labeling is unlikely to significantly impact its physicochemical properties.

Solubility Profile of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions for analytical standards, bioassays, and other research applications. While specific quantitative data for the d5-labeled compound is not extensively published, the solubility of unlabeled chloramphenicol provides a reliable reference. Chloramphenicol is known to be soluble in a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the approximate solubility of chloramphenicol in several common organic solvents. These values should be considered as a guide for the preparation of this compound solutions. It is always recommended to perform solubility tests for the specific lot and desired concentration.

Organic SolventSolubility (mg/mL)Notes
Ethanol~10 - 50A stock solution of 50 mg/mL in ethanol yields a clear, very faint yellow solution.[1] Another source indicates a solubility of approximately 10 mg/mL.[2]
Dimethyl Sulfoxide (DMSO)~12.5Purging the solvent with an inert gas is recommended.[2]
Dimethylformamide (DMF)~16Purging the solvent with an inert gas is recommended.[2]
AcetoneVery SolubleSpecific quantitative data is not readily available, but it is described as "very soluble".
MethanolVery SolubleDescribed as "very soluble".
AcetonitrileCommercially AvailableOften sold as a pre-made solution at concentrations of 100 µg/mL.
Ethyl AcetateVery SolubleDescribed as "very soluble".
ButanolVery SolubleDescribed as "very soluble".

Stability of this compound in Organic Solvents

The stability of this compound in solution is crucial for maintaining the integrity of the standard over time. Degradation can lead to inaccurate quantification in analytical methods. The stability is influenced by factors such as the solvent, storage temperature, light exposure, and pH (if in an aqueous or mixed aqueous-organic solution).

General Stability and Storage Recommendations

As a solid, this compound is stable for at least two years when stored at -20°C.[2] Once dissolved in an organic solvent, the stability can vary. For stock solutions prepared in ethanol, it is recommended to store them at 2-8°C, where they are noted to be stable for 5 days at 37°C.[1][3]

Impact of Environmental Factors on Stability
  • Temperature: Chloramphenicol is thermolabile. Heating aqueous solutions can lead to degradation.[1][3] While specific degradation kinetics in organic solvents at various temperatures are not well-documented in publicly available literature, it is best practice to store all solutions at low temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation.

  • Light: Photochemical decomposition can occur, leading to a yellowing of the solution.[1][3] Therefore, it is imperative to protect solutions of this compound from light by using amber vials or storing them in the dark.

  • pH (in aqueous environments): Chloramphenicol is most stable in neutral to slightly acidic conditions (pH 2-7).[3] It is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7), where it degrades to form 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[4] While this is most relevant for aqueous solutions, the presence of water in organic solvents or the use of aqueous-organic mixtures can make pH a relevant factor.

Due to the limited availability of quantitative stability data for this compound in various organic solvents, it is strongly recommended that researchers establish the stability of their stock and working solutions under their specific storage conditions and for their intended duration of use.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of solubility and for assessing the stability of this compound. Below are generalized protocols for these key experiments.

Protocol for Solubility Determination

A common method for determining solubility is the shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, clear glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the organic solvent of interest at a known concentration.

  • Stress Conditions: Aliquot the stock solution into several vials and expose them to various stress conditions, including:

    • Acidic Conditions: Add a small volume of a dilute acid (e.g., 0.1 N HCl) and heat if necessary.

    • Alkaline Conditions: Add a small volume of a dilute base (e.g., 0.1 N NaOH) and heat if necessary.

    • Oxidative Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Expose the solution to UV and/or visible light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples if necessary and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. Calculate the percentage of degradation of this compound under each stress condition.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Start: Excess this compound sol_solvent Add Organic Solvent sol_start->sol_solvent sol_equilibrate Equilibrate (Shake/Stir) sol_solvent->sol_equilibrate sol_separate Separate Phases (Centrifuge) sol_equilibrate->sol_separate sol_sample Sample Supernatant sol_separate->sol_sample sol_quantify Quantify (e.g., HPLC) sol_sample->sol_quantify sol_end Determine Solubility sol_quantify->sol_end stab_start Start: this compound Solution stab_stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidant) stab_start->stab_stress stab_sample Sample at Time Intervals stab_stress->stab_sample stab_analyze Analyze (Stability-Indicating HPLC) stab_sample->stab_analyze stab_evaluate Evaluate Degradation stab_analyze->stab_evaluate stab_end Determine Stability Profile stab_evaluate->stab_end

Caption: Workflow for Solubility and Stability Testing.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in organic solvents, leveraging data from its non-deuterated counterpart. While quantitative data is provided for several common solvents, it is crucial for researchers to verify solubility and stability under their specific experimental and storage conditions to ensure the integrity of their analytical results. The provided experimental protocols and workflow offer a framework for conducting these critical assessments in the laboratory.

References

Chloramphenicol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chloramphenicol-d5, a deuterated analog of the broad-spectrum antibiotic chloramphenicol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows.

Core Compound Details

This compound serves as an invaluable internal standard for the quantitative analysis of chloramphenicol in various biological and environmental matrices.[1][2] Its physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 202480-68-0[3][4]
Molecular Weight 328.16 g/mol [1][3][5][6][7]
Molecular Formula C₁₁H₇D₅Cl₂N₂O₅[3][4][7]
IUPAC Name 2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide[6][7]
Synonyms Chloramphenicol D5 (ring D4, benzyl D), D5-threo-Chloramphenicol[5][8]
Physical Form Neat[5][7]
Purity >95% (HPLC)[7]
Storage Temperature +4°C[7]

Synthesis Overview

The synthesis of chloramphenicol has been well-documented since its discovery and first chemical synthesis in 1949.[9] While specific protocols for the deuterated form, this compound, are proprietary to commercial suppliers, the general synthetic routes for chloramphenicol can be adapted to incorporate deuterium atoms.

One common synthetic pathway begins with p-nitroacetophenone.[4][9] Key steps involve bromination, amination, acetylation, and hydroxymethylation, followed by reduction of the carbonyl group and subsequent separation of the desired stereoisomer.[4] Deuterium atoms can be introduced at specific steps using deuterated reagents. For this compound, deuteration is targeted at the phenyl ring and the benzylic position.

Another synthetic approach starts from benzaldehyde and nitromethane, proceeding through intermediates like -2-nitro-1-phenylethanol and then -2-nitro-1-phenyl-1,3-propanediol.[10] Subsequent reduction, dichloroacetylation, and nitration yield the final product.[10] This method is noted to avoid chiral resolution steps common in other industrial syntheses.[10]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[11][12][13] The molecule is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[3][14] Once inside the cell, it reversibly binds to the 50S subunit of the bacterial ribosome.[11][12][14] This binding action obstructs the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids.[11][13] By preventing the elongation of the polypeptide chain, chloramphenicol effectively halts protein synthesis, thereby inhibiting bacterial growth and replication.[11]

Chloramphenicol_Mechanism cluster_bacterium Bacterial Cell Chloramphenicol Chloramphenicol Cell_Membrane Cell Membrane Chloramphenicol->Cell_Membrane Diffuses across Ribosome_50S 50S Ribosomal Subunit Chloramphenicol->Ribosome_50S Binds to Inhibition Inhibition Chloramphenicol->Inhibition Leads to Peptidyl_Transferase Peptidyl Transferase Center Ribosome_50S->Peptidyl_Transferase Contains Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Catalyzes Bacterial_Growth Bacterial Growth Inhibited Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Peptidyl_Transferase Inhibits Inhibition->Protein_Synthesis Blocks

Mechanism of Action of Chloramphenicol.

Experimental Protocols: Use as an Internal Standard

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of chloramphenicol residues.[1][2] Its utility stems from its chemical similarity to the unlabeled analyte, ensuring it behaves comparably during sample extraction, chromatography, and ionization, while its mass difference allows for distinct detection.[15]

General Workflow for Sample Analysis

The following provides a generalized workflow for the determination of chloramphenicol in biological matrices using this compound as an internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Honey, Tissue) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Sample Extraction (e.g., LLE, SPE) Spiking->Extraction Evaporation_Reconstitution 4. Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Quantification 6. Data Analysis & Quantification LC_MS_Analysis->Quantification

General workflow for sample analysis.

Example Protocol: Determination of Chloramphenicol in Honey

This protocol is a composite based on methodologies described in the literature for the analysis of chloramphenicol in honey.[2][16]

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of chloramphenicol and this compound (e.g., 1 mg/mL) in methanol.[17] These are stable for up to a year when stored at ≤ -18°C.[17]

  • Working Solutions: Prepare working standard solutions by diluting the stock solutions in an appropriate solvent like methanol.

  • Sample Preparation: Weigh a homogenized honey sample (e.g., 5-10 g) and dilute it with purified water (e.g., 1:3 w/v).[16]

  • Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown samples with a fixed concentration of this compound working solution (e.g., to a final concentration of 250 pg/mL).[16]

2. Sample Extraction and Clean-up:

  • Liquid-Liquid Extraction (LLE): Add an organic solvent such as ethyl acetate to the diluted honey sample, vortex, and centrifuge to separate the layers.[17]

  • Solid-Phase Extraction (SPE): Alternatively, for cleaner extracts, pass the sample through a C18 SPE cartridge.[17]

  • Evaporation and Reconstitution: Evaporate the collected organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.[17]

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.[2][18]

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like ammonium acetate, is employed.[2]

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI) is commonly used for chloramphenicol analysis.[18]

    • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[2] Monitor specific precursor-to-product ion transitions for both chloramphenicol and this compound.[18]

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of chloramphenicol to the peak area of this compound against the concentration of the chloramphenicol standards.

  • Determine the concentration of chloramphenicol in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for variations in sample preparation and matrix effects.[2]

Applications

The primary application of this compound is as an internal standard for the accurate and precise quantification of chloramphenicol residues in various matrices, including:

  • Food products of animal origin, such as honey, milk, meat, and seafood.[2][16][17]

  • Environmental samples.

  • Pharmaceutical formulations.

  • Biological samples in pharmacokinetic and metabolic studies.

The use of a stable isotope-labeled internal standard like this compound is crucial for methods requiring high sensitivity and accuracy, particularly in regulatory monitoring where very low levels of chloramphenicol are permitted.[16]

References

Safety and Handling of Chloramphenicol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for Chloramphenicol-d5. The information presented is synthesized from publicly available safety data sheets and chemical information resources. It is imperative to supplement this guide with your institution's specific safety protocols and to consult the original Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Hazard Identification and Classification

This compound, a deuterated analog of Chloramphenicol, is classified as a hazardous substance. The primary health concerns are related to its potential carcinogenicity, reproductive toxicity, and ability to cause serious eye damage.

Signal Word: Danger

Hazard Pictograms:

  • Health Hazard

  • Corrosion

Hazard Statements:

  • H318: Causes serious eye damage.[1]

  • H350/H351: May cause cancer or is suspected of causing cancer.[1][2]

  • H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1]

Precautionary Statements:

  • P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₁H₇D₅Cl₂N₂O₅[3][4]
Molecular Weight 328.16 g/mol [3][4][5]
CAS Number 202480-68-0[2]
Unlabelled CAS Number 56-75-7[3][4]
Purity >95% (HPLC)[3]
Appearance Neat/Solid[3]

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available. The data presented here is largely based on the non-deuterated form, Chloramphenicol. It is prudent to assume that the deuterated form has a similar toxicological profile.

MetricValueSpeciesRoute
LD50 1,100 mg/kgMouseIntraperitoneal

Key Toxicological Endpoints for Chloramphenicol (and presumed for this compound):

  • Carcinogenicity: Suspected of causing cancer.[1] It has been reported to be probably carcinogenic based on IARC, OSHA, ACGIH, NTP, or EPA classifications.[6]

  • Reproductive Toxicity: Suspected of damaging fertility and the unborn child.[1]

  • Germ Cell Mutagenicity: Laboratory experiments on the non-deuterated form have shown mutagenic effects.[6]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Skin Corrosion/Irritation: Not classified as a skin irritant.[1]

  • Respiratory or Skin Sensitization: Not classified as a sensitizer, though prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1][6]

Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields or a face shield.[1]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1]

    • Respiratory Protection: If engineering controls are insufficient, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.[6]

    • Body Protection: Wear a lab coat and other protective clothing as necessary.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Temperature: Recommended storage temperature is +4°C or between 15–25 °C, depending on the supplier's recommendation.[1][3] For solutions in solvent, storage at -80°C is recommended for long-term stability (up to 6 months).[7]

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Incompatible Materials: Avoid contact with water.[2]

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[2][6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][6]

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust, vapors, mist, or gas.[2][6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][6]

  • Containment and Cleaning:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][6]

    • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in the provided search results, a logical workflow for handling an accidental spill can be visualized.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate Immediate Action assess Assess Spill Severity (Size, Location, Material) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe If safe to proceed contain Contain the Spill (Use absorbent pads/barriers) ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste (In labeled hazardous waste container) decontaminate->dispose report Report Incident (To Lab Supervisor/Safety Officer) dispose->report end End of Response report->end

References

Methodological & Application

Application Note: Analysis of Chloramphenicol Residues in Milk with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chloramphenicol (CAP) is a potent, broad-spectrum antibiotic. Its use in food-producing animals is prohibited in many jurisdictions, including the European Union, due to severe potential side effects in humans, such as aplastic anemia and carcinogenicity.[1] Regulatory bodies have established stringent guidelines for its detection, with the European Union setting a Minimum Required Performance Level (MRPL) of 0.3 µg/kg, and more recently, a Reference Point for Action (RPA) of 0.15 µg/kg for imported foods.[2][3][4]

The analysis of CAP at such low concentrations in a complex matrix like milk presents significant challenges, including matrix interference and variability in extraction recovery. To overcome these issues, the gold-standard analytical approach is isotope dilution mass spectrometry, which employs a deuterated internal standard, such as chloramphenicol-d5 (CAP-d5). This internal standard mimics the chemical behavior of the target analyte throughout sample preparation and analysis, providing highly accurate and precise quantification. This document provides detailed protocols for the extraction and analysis of chloramphenicol in milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.

Experimental Protocols

Two common protocols are presented: a rapid method using protein precipitation and a more comprehensive method involving liquid-liquid extraction followed by solid-phase extraction for cleanup.

Protocol 1: Rapid Method via Protein Precipitation

This method is designed for high-throughput screening and is effective for routine monitoring. It minimizes sample preparation time and solvent usage.[1][5]

Materials:

  • Whole milk sample

  • This compound (CAP-d5) internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • Acetonitrile (HPLC or LC-MS grade)

  • Sodium Chloride (NaCl)

  • Water (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • 2 mL centrifuge tubes

  • Vortex mixer

  • High-speed centrifuge (capable of >12,000 rpm)

  • Vacuum concentrator or nitrogen evaporator

  • 0.2 µm PVDF syringe filters

Procedure:

  • Sample Preparation: Weigh 0.5 g of whole milk into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with the CAP-d5 internal standard to a final concentration of 0.3 µg/kg (0.3 ppb).[2]

  • Protein Precipitation & Extraction: Add 1 mL of acetonitrile to the tube. Vortex vigorously for 30 seconds to precipitate proteins and extract the analyte.[2]

  • Phase Separation: Add 0.25 g of NaCl to the tube and vortex for another 30 seconds to induce liquid-liquid partitioning.[2]

  • Centrifugation: Centrifuge the slurry at 12,000 rpm for 10 minutes. This will separate the sample into a top organic layer (acetonitrile) and a lower layer containing precipitated proteins and aqueous milk components.[2]

  • Supernatant Collection: Carefully transfer the top organic layer to a clean centrifuge tube.

  • Drying: Evaporate the extract to dryness using a vacuum concentrator at 45 °C or under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried residue in 0.5 mL of the initial mobile phase (e.g., 90:10 Water:Methanol).[2]

  • Filtration: Filter the reconstituted solution through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) Cleanup

This method provides a more thorough cleanup, reducing matrix effects and improving sensitivity. It is often used for confirmatory analysis.[6][7]

Materials:

  • All materials from Protocol 1

  • Ethyl acetate (HPLC grade)

  • SPE cartridges (e.g., Waters OASIS HLB)

  • SPE vacuum manifold

Procedure:

  • Sample Preparation: Centrifuge the milk sample at 6,000 rpm for 15 minutes at 4 °C. Use the liquid portion for the extraction.[6]

  • Internal Standard Spiking: To a measured volume of milk, add the CAP-d5 internal standard.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using ethyl acetate. The exact volumes will depend on the sample size, but a common approach is to add the solvent, vortex thoroughly, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer (ethyl acetate) to a new tube and evaporate to dryness.

  • SPE Column Conditioning: Condition an SPE cartridge (e.g., Waters OASIS HLB) according to the manufacturer's instructions, typically involving sequential washes with methanol and water.[6][7]

  • Sample Loading: Reconstitute the dried extract in a suitable loading buffer and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

  • Elution: Elute the chloramphenicol and the internal standard from the cartridge using a stronger solvent, such as methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Instrumentation: LC-MS/MS Parameters

The following table provides typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.

ParameterSetting
Liquid Chromatography (LC)
ColumnACE C18, 50x2.1mm, 3µm[2]
Mobile Phase AWater[2]
Mobile Phase BMethanol[2] or Acetonitrile[4]
Flow Rate0.5 mL/min[2]
Injection Volume10 µL[2]
GradientExample: 10% B held for 0.05 min, ramp to 95% B over 2.45 min, hold for 0.5 min, return to 10% B.[2]
Mass Spectrometry (MS/MS)
Ionization ModeHeated Electrospray (H-ESI), Negative Ion[2][6]
Spray Voltage-4500 V[2]
Scan TypeMultiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)
MRM Transitions (m/z) Collision Energy (CE)
Chloramphenicol (Quantifier)320.9 > 152[2]
Chloramphenicol (Qualifier 1)320.9 > 257[2]
Chloramphenicol (Qualifier 2)320.9 > 194[2]
This compound (Internal Std.)326 > 157[2]

Data Presentation: Method Performance

The following tables summarize the quantitative performance data from various validated methods for chloramphenicol analysis in milk.

Table 1: Quantitative Method Validation Parameters

Method TypeLOQ (µg/kg)Linearity (R²)Recovery (%)Precision (%RSD)Reference
Protein Precipitation0.020.998N/AN/A[2]
LLE + SPE0.1> 0.9996.510.6[6][7]
QuEChERS0.3> 0.99583 - 101< 12
Protein Precipitation< 0.050.995493.3 - 101.34.8 - 8.0[1]
Solvent Extraction + dSPE0.025 (LCL)> 0.9981 - 1102.7 - 9.7

LOQ: Limit of Quantification; LCL: Lowest Calibrated Level; N/A: Not Available

Table 2: Regulatory Performance Limits (Commission Decision 2002/657/EC)

ParameterValue (µg/kg)Reference
Decision Limit (CCα)0.087[1][5]
Detection Capability (CCβ)0.12[1][5]
Decision Limit (CCα)0.02[8]
Detection Capability (CCβ)0.03 - 0.04[8]
Decision Limit (CCα)0.10[9]
Detection Capability (CCβ)0.15[9]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution.

G cluster_workflow Experimental Workflow cluster_extraction 3. Extraction Sample 1. Milk Sample Collection Spike 2. Spike with Deuterated Internal Standard (CAP-d5) Sample->Spike Ppt Protein Precipitation (e.g., Acetonitrile) Spike->Ppt Rapid Method LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->LLE Confirmatory Method Analysis 5. LC-MS/MS Analysis (MRM Mode) Ppt->Analysis Cleanup 4. Optional Cleanup (e.g., SPE) LLE->Cleanup Cleanup->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: General workflow for the analysis of chloramphenicol in milk.

G cluster_principle Principle of Isotope Dilution cluster_process Analytical Process Analyte Chloramphenicol (CAP) (Unknown Amount in Sample) Prep Sample Preparation (Extraction & Cleanup) Analyte->Prep IS Deuterated Standard (CAP-d5) (Known Amount Added) IS->Prep LCMS LC-MS/MS Detection Prep->LCMS Result_Analyte Signal Response (Area_CAP) LCMS->Result_Analyte Result_IS Signal Response (Area_CAP-d5) LCMS->Result_IS Quant Quantification (Based on Signal Ratio vs. Calibration Curve) Result_Analyte->Quant Result_IS->Quant

Caption: The principle of quantification using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard like this compound is essential for the accurate and reliable quantification of chloramphenicol residues in milk. The methods described, particularly LC-MS/MS, offer excellent sensitivity and specificity, enabling laboratories to meet and exceed the stringent regulatory performance limits set by international authorities. While rapid protein precipitation is suitable for high-throughput screening, methods incorporating LLE and SPE cleanup provide the robustness required for confirmatory analysis. The implementation of these protocols can ensure food safety and compliance with global regulations.

References

Application Notes: Quantitative Analysis of Chloramphenicol in Meat using Isotope Dilution LC-MS/MS with Chloramphenicol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloramphenicol (CAP) is a potent, broad-spectrum antibiotic. Due to significant human health risks, including the potential for fatal aplastic anemia, its use in food-producing animals is prohibited in many jurisdictions, including the European Union and the United States.[1][2] Regulatory bodies enforce a zero-tolerance policy, which necessitates highly sensitive and specific analytical methods to monitor for its presence in food products like meat.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the confirmation and quantification of chloramphenicol residues.[3][4] The use of a stable isotope-labeled internal standard, such as Chloramphenicol-d5 (CAP-d5), is critical for accurate and precise quantification.[4][5] This isotope dilution method compensates for variations in sample preparation and matrix effects during analysis, ensuring high-quality, reliable data.

These application notes provide a comprehensive protocol for the determination of chloramphenicol in various meat matrices using an LC-MS/MS method with this compound as an internal standard.

Principle of the Method

A homogenized meat sample is spiked with a known amount of this compound internal standard. The analyte and the internal standard are then extracted from the matrix using an organic solvent. The extract undergoes a clean-up procedure to remove interfering substances like fats and proteins. The final extract is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the target analyte (CAP) to the internal standard (CAP-d5) against a calibration curve prepared with known concentrations of both standards.

Experimental Protocols

Reagents and Materials
  • Standards: Chloramphenicol (CAP, ≥99% purity), this compound (CAP-d5, ≥99% purity).

  • Solvents (LC-MS Grade): Acetonitrile, Methanol, Ethyl Acetate, n-Hexane, Water.

  • Chemicals: Magnesium Sulfate (MgSO₄, anhydrous), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent.

  • Equipment: High-speed homogenizer, Centrifuge, Vortex mixer, Nitrogen evaporator, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system.

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of CAP and CAP-d5 standards separately. Dissolve each in a 10 mL amber volumetric flask and bring to volume with acetonitrile. Store at -20°C.[5]

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 with acetonitrile to create intermediate standards of CAP and CAP-d5.

  • Working Standard Solutions (0.05 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the CAP intermediate solution.[6] Each calibration standard must be fortified with the CAP-d5 intermediate solution to a final constant concentration (e.g., 0.5 ng/mL). A mixture of methanol and water (e.g., 30:70 v/v) is a suitable diluent for the final working standards.[6]

Sample Preparation (QuEChERS Method)

This protocol is adapted from the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.[6][7]

  • Homogenization: Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.

  • Spiking: Add a known amount of CAP-d5 internal standard solution to the sample.

  • Extraction: Add 20 mL of a water:acetonitrile (1:4) mixture and vortex for 5 minutes.[6]

  • Salting Out: Add 4 g of MgSO₄ and 1 g of NaCl. Vortex vigorously for 10 minutes and then centrifuge at 6000 rpm for 10 minutes.[6]

  • Lipid Removal (Optional but Recommended): Transfer the upper acetonitrile layer to a new tube containing 20 mL of n-hexane. Vortex for 5 minutes and centrifuge at 6000 rpm for 10 minutes. Discard the upper hexane layer.[6]

  • Dispersive SPE Clean-up: Transfer 1 mL of the acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[6]

  • Final Step: Vortex for 2 minutes, then filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[6]

LC-MS/MS Analysis
  • LC System: UHPLC/HPLC System

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm).[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: 0.4 mL/min[3]

  • Injection Volume: 20 µL

  • Gradient Program: A typical gradient starts with high aqueous phase (e.g., 85% A), ramps to high organic phase (e.g., 85% B) over several minutes, holds, and then re-equilibrates.[3]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Regulatory Limits for Chloramphenicol in Meat
Regulatory BodyMatrixLimit TypeConcentration (µg/kg)Reference
European UnionFood of Animal OriginMRPL (historical)0.3[2][8]
European UnionFood of Animal OriginRPA (current)0.15[9]

MRPL: Minimum Required Performance Limit; RPA: Reference Point for Action

Table 2: LC-MS/MS MRM Transitions for CAP and CAP-d5
CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
Chloramphenicol (CAP)321152Quantifier
Chloramphenicol (CAP)321257Qualifier
This compound (CAP-d5)326152Internal Standard
This compound (CAP-d5)326257Internal Standard

Note: The precursor ion m/z 321 corresponds to the [M-H]⁻ ion of Chloramphenicol.[4]

Table 3: Method Performance Data from Validation Studies
ParameterValueMatrixReference
Limit of Detection (LOD) 0.16 µg/kgPoultry Meat, Beef[6]
0.01 µg/kgChicken Meat[4]
Limit of Quantification (LOQ) 0.50 µg/kgPoultry Meat, Beef[6]
0.02 µg/kgChicken Meat[4]
Linearity (Range) 0.05 - 100 ng/mL-[6]
Correlation Coefficient (r²) > 0.999Poultry Meat, Beef[6]
Recovery 99% - 111%Poultry Meat, Beef[6]
80% - 105% (at 0.05-0.20 µg/kg)Chicken Meat[4]
Precision (RSD%) 0.48% - 12.48%Poultry Meat, Beef[6]
Within-lab Reproducibility (RSD%) < 17% (at 0.05 µg/kg)Chicken Meat[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Homogenize 10g of Meat Sample spike 2. Spike with This compound sample->spike extract 3. Add H₂O/ACN, vortex spike->extract salt 4. Add MgSO₄/NaCl, centrifuge extract->salt cleanup 5. Dispersive SPE (PSA, C18, MgSO₄) salt->cleanup filter 6. Filter into LC Vial cleanup->filter lcms 7. LC-MS/MS Analysis (Negative ESI, MRM) filter->lcms integrate 8. Integrate Peak Areas (CAP and CAP-d5) lcms->integrate calculate 9. Calculate Area Ratio (CAP / CAP-d5) integrate->calculate quantify 10. Quantify against Calibration Curve calculate->quantify

Caption: Workflow for Chloramphenicol residue analysis in meat.

logic_diagram start Quantified CAP Concentration (C) decision Is C ≥ RPA (0.15 µg/kg)? start->decision compliant Compliant: May enter food chain decision->compliant No non_compliant Non-Compliant: Shall not enter food chain decision->non_compliant Yes

Caption: Decision logic for sample conformity based on EU RPA.

References

Application Notes and Protocols for Chloramphenicol Analysis Using Chloramphenicol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of chloramphenicol (CAP) in various matrices, utilizing chloramphenicol-d5 (CAP-d5) as an internal standard for accurate quantification. The protocols outlined below are based on established and validated methods, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been banned for use in food-producing animals in many countries due to its potential adverse effects on human health, including aplastic anemia.[1][2][3] Consequently, sensitive and reliable analytical methods are required to detect and quantify CAP residues in various food matrices to ensure consumer safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities during sample preparation and analysis, leading to more accurate and precise results.[4][5]

Quantitative Data Summary

The following tables summarize the performance of different sample preparation techniques for chloramphenicol analysis using CAP-d5 as an internal standard.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods

MatrixRecovery (%)LOQ (µg/kg)LOD (µg/kg)Linearity (r²)Reference
Honey (Automated SPE)90.8 ± 4.6-->0.99[1]
Honey (Manual SPE)92.9 ± 3.4-->0.99[1]
Honey90.600.04--[4]
Milk96.5 ± 10.590.1->0.99[5]
Various Foods of Animal Origin92.1 - 107.1---[6]

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods

MatrixRecovery (%)LOQ (µg/kg)LOD (µg/kg)Linearity (r²)Reference
Shrimp85 - 1020.30.08>0.99[7]
Meat85 - 120<0.3->0.99[3]

Table 3: Performance of QuEChERS Methods

MatrixRecovery (%)LOQ (µg/kg)LOD (µg/kg)Linearity (r²)Reference
Shrimp-0.20.1>0.99[8]
Milk90 - 1100.15 (detection capability)0.10 (decision limit)0.998[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Chloramphenicol in Honey

This protocol is adapted from an automated SPE method and is suitable for the analysis of CAP in honey.[1]

Materials:

  • Chloramphenicol and this compound standards

  • Ethyl acetate, Methanol, Water (LC-MS grade)

  • CHROMABOND® HLB SPE cartridges (3 mL, 200 mg)

  • Centrifuge tubes (50 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh 5 g of honey into a 50 mL centrifuge tube and add 4 mL of water.

  • Vortex for 30 seconds to dissolve the honey.

  • Add 1 mL of CAP-d5 internal standard solution.

  • Add 15 mL of ethyl acetate and vortex vigorously for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer 12 mL of the supernatant (ethyl acetate layer) to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 10 mL of water.

  • SPE Cleanup:

    • Condition the SPE cartridge with 3 mL of methanol followed by 5 mL of ultrapure water.

    • Load the 10 mL reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of ultrapure water.

    • Dry the cartridge by passing air through it.

    • Elute the analytes with 2 mL of ethyl acetate/methanol (80:20, v/v).

  • Final Preparation: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of water/acetonitrile (95:5, v/v) for LC-MS/MS analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation s1 Weigh 5g Honey s2 Add 4mL Water & Vortex s1->s2 s3 Add CAP-d5 Internal Standard s2->s3 s4 Add 15mL Ethyl Acetate & Vortex s3->s4 s5 Centrifuge (3000 rpm, 10 min) s4->s5 s6 Collect 12mL Supernatant s5->s6 e1 Evaporate to Dryness (N2, 40°C) s6->e1 e2 Reconstitute in 10mL Water e1->e2 spe1 Condition Cartridge (Methanol & Water) e2->spe1 spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (Water) spe2->spe3 spe4 Dry Cartridge spe3->spe4 spe5 Elute with Ethyl Acetate/Methanol spe4->spe5 f1 Evaporate Eluate to Dryness spe5->f1 f2 Reconstitute in Water/Acetonitrile f1->f2 f3 LC-MS/MS Analysis f2->f3

Caption: Workflow for SPE of Chloramphenicol in Honey.

Protocol 2: Liquid-Liquid Extraction (LLE) for Chloramphenicol in Shrimp

This protocol is based on a validated method for the determination of CAP in shrimp.[7]

Materials:

  • Chloramphenicol and this compound standards

  • Ethyl acetate, Hexane, Methanol (LC-MS grade)

  • Sodium chloride (NaCl)

  • Dry ice

  • Homogenizer

  • Centrifuge tubes (50 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Pulverize shrimp tissue with dry ice to create a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized shrimp into a 50 mL centrifuge tube.

    • Add CAP-d5 internal standard.

    • Add 20 mL of ethyl acetate and homogenize for 1 minute.

    • Centrifuge at high speed.

  • Supernatant Collection: Transfer the ethyl acetate supernatant to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Liquid-Liquid Partitioning:

    • Add 1 mL of hexane and 2 mL of 4% NaCl solution to the dried extract.

    • Vortex thoroughly.

    • Centrifuge to separate the layers.

    • Discard the upper hexane layer.

  • Back Extraction:

    • Add 5 mL of ethyl acetate to the aqueous layer and vortex.

    • Centrifuge and collect the upper ethyl acetate layer.

  • Final Preparation:

    • Evaporate the collected ethyl acetate to dryness.

    • Reconstitute the residue in a suitable volume of methanol/water for LC-MS/MS analysis.

LLE_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_back_extraction Back Extraction cluster_final_prep Final Preparation s1 Homogenize 10g Shrimp with Dry Ice s2 Add CAP-d5 Internal Standard s1->s2 s3 Add 20mL Ethyl Acetate & Homogenize s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 s5 Evaporate to Dryness s4->s5 p1 Add Hexane & 4% NaCl Solution s5->p1 p2 Vortex & Centrifuge p1->p2 p3 Discard Hexane Layer p2->p3 b1 Add 5mL Ethyl Acetate to Aqueous Layer p3->b1 b2 Vortex & Centrifuge b1->b2 b3 Collect Ethyl Acetate Layer b2->b3 f1 Evaporate to Dryness b3->f1 f2 Reconstitute in Methanol/Water f1->f2 f3 LC-MS/MS Analysis f2->f3

Caption: Workflow for LLE of Chloramphenicol in Shrimp.

Protocol 3: QuEChERS for Chloramphenicol in Milk

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of CAP in milk.[9]

Materials:

  • Chloramphenicol and this compound standards

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 10 mL of milk into a 50 mL centrifuge tube.

    • Add the CAP-d5 internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

  • Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex immediately for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot from the upper acetonitrile layer.

    • The extract may be further diluted or directly injected for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_final_prep Final Preparation s1 10mL Milk in Centrifuge Tube s2 Add CAP-d5 Internal Standard s1->s2 s3 Add 10mL Acetonitrile & Vortex s2->s3 p1 Add 4g MgSO4 & 1g NaCl s3->p1 p2 Vortex & Centrifuge p1->p2 f1 Collect Aliquot of Acetonitrile Layer p2->f1 f2 LC-MS/MS Analysis f1->f2

Caption: QuEChERS Workflow for Chloramphenicol in Milk.

LC-MS/MS Analysis

The final determination of chloramphenicol is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Instrumentation: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.[2][8][10]

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for chloramphenicol analysis.[5][6]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Typical precursor-to-product ion transitions for CAP are m/z 321 → 152 (quantifier) and 321 → 257 (qualifier).[6][10] For CAP-d5, a common transition is m/z 326 → 157.[10]

  • Chromatography: Reversed-phase chromatography using a C18 or C8 column is generally employed for the separation of chloramphenicol from matrix components.[6] The mobile phase often consists of a mixture of water, methanol, or acetonitrile with additives like acetic acid or ammonium acetate.[6][7]

Conclusion

The selection of the appropriate sample preparation technique depends on the matrix complexity, available resources, and the required sensitivity. The use of this compound as an internal standard is a critical component in all these methods to ensure accurate and reliable quantification of chloramphenicol residues in diverse samples. The protocols provided here serve as a detailed guide for researchers and analysts in the field of food safety and drug analysis.

References

Application Notes and Protocols for the Quantification of Chloramphenicol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantification of chloramphenicol (CAP) in various food matrices, guided by stringent regulatory standards. The methodologies are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity in trace-level analysis.

Regulatory Framework

Chloramphenicol is a broad-spectrum antibiotic whose use in food-producing animals is prohibited in many jurisdictions, including the European Union, due to significant health risks to consumers, such as aplastic anemia.[1][2] Consequently, regulatory bodies have established stringent requirements for its detection.

Initially, the European Union established a Minimum Required Performance Limit (MRPL) of 0.3 µg/kg for CAP in foods of animal origin through Commission Decision 2003/181/EC.[2][3][4][5] This MRPL was a critical benchmark for analytical methods to ensure harmonized control across member states.[4] More recently, Commission Regulation (EU) 2019/1871 has replaced the MRPL with a Reference Point for Action (RPA), tightening the limit for chloramphenicol.[6]

Table 1: Regulatory Limits for Chloramphenicol in Food of Animal Origin (EU)

Regulatory StandardSubstanceLimitStatus
MRPL (Old)Chloramphenicol0.3 µg/kgObsolete
RPA (Current)Chloramphenicol0.15 µg/kgActive[6]

Food containing CAP at or above the RPA is considered non-compliant and must not enter the food chain.[6] This necessitates highly sensitive and validated analytical methods capable of detecting CAP residues well below this action level.

reg_ban Ban on CAP in Food-Producing Animals mrpl Establishment of MRPL (0.3 µg/kg) reg_ban->mrpl  Initial Control rpa Introduction of Stricter RPA (0.15 µg/kg) mrpl->rpa  Increased Stringency method_need Requirement for Highly Sensitive Analytical Methods rpa->method_need  Drives Technology lcmsms LC-MS/MS as Preferred Method method_need->lcmsms  Fulfills Need monitoring Routine Monitoring & Enforcement lcmsms->monitoring  Enables Compliance

Caption: Logical progression from regulatory ban to routine enforcement.

Application Note I: Quantification of CAP in Milk and Honey

This section details the protocol for detecting and quantifying chloramphenicol in complex matrices like milk and honey using LC-MS/MS.

Principle

The sample is first prepared using solvent extraction to isolate the analyte from the bulk matrix. For milk, a dispersive solid-phase extraction (dSPE) step is included for cleanup. The extract is then analyzed by LC-MS/MS, which provides sensitive and selective quantification.

Experimental Protocol: Sample Preparation

A. Honey Sample Preparation [7]

  • Weigh 10 g of honey into a suitable container.

  • Add 30 mL of purified water to dilute the honey (1:3 w/v) and reduce viscosity.

  • Spike with a deuterated internal standard (e.g., CAP-d5) to a final concentration of 250 pg/mL.

  • Vortex the sample thoroughly to ensure homogeneity.

  • The sample is now ready for direct injection or further cleanup if necessary. For automated online extraction, this diluted sample can be used directly.[7]

B. Milk Sample Preparation (with dSPE)

  • Weigh 10.0 g of milk into a centrifuge tube.

  • Add internal standard solution.

  • Add 50 mL of methanol, homogenize the mixture, and centrifuge. Collect the supernatant.[8]

  • To the residue, add another 30 mL of methanol, homogenize, and centrifuge again.[8]

  • Combine the supernatants.

  • Perform a dispersive solid-phase extraction (dSPE) cleanup step.

  • Evaporate the extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

cluster_honey Honey Workflow cluster_milk Milk Workflow h1 Weigh 10g Honey h2 Add 30mL Water h1->h2 h3 Add Internal Standard h2->h3 h4 Vortex to Homogenize h3->h4 analysis LC-MS/MS Analysis h4->analysis m1 Weigh 10g Milk m2 Add Internal Standard m1->m2 m3 Extract with Methanol m2->m3 m4 Centrifuge & Collect Supernatant m3->m4 m5 dSPE Cleanup m4->m5 m5->analysis

Caption: Sample preparation workflows for honey and milk analysis.

Performance Characteristics

The described methods are capable of achieving limits of detection and quantification significantly lower than the required RPA.

Table 2: Method Performance for CAP in Milk & Honey

MatrixMethodLCL/LLOQ (µg/kg)LOD (µg/kg)Trueness/Recovery (%)Reference
HoneyAutomated online extraction, LC-MS/MS0.0470.023Not specified[7]
HoneyLC-MS/MS0.025Not specifiedWithin required tolerance
MilkLC-MS/MS with dSPE0.025Not specifiedWithin required tolerance

LCL: Lowest Calibrated Level; LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.

Application Note II: Quantification of CAP in Meat & Seafood

This protocol outlines the procedure for quantifying chloramphenicol in meat (e.g., chicken, beef) and seafood (e.g., shrimp), which are common matrices in regulatory monitoring.

Principle

The core of the method involves a robust extraction of CAP from homogenized tissue using an organic solvent like ethyl acetate or acetonitrile. The extract undergoes one or more cleanup steps to remove interfering matrix components before being concentrated and analyzed by LC-MS/MS.

Experimental Protocol: Sample Preparation

A. Chicken Meat Sample Preparation [5][9]

  • Accurately weigh 2-3 g of homogenized chicken meat into a centrifuge tube.[2][9]

  • Add an internal standard (e.g., CAP-d5) and let it stand for 10 minutes.[2][5]

  • Add 6 mL of ethyl acetate, vortex thoroughly, and centrifuge.[9]

  • Collect the supernatant (the ethyl acetate layer) and evaporate it to dryness under a gentle stream of nitrogen at approximately 40-45°C.[1][9]

  • Perform a cleanup step: Add 1 mL of a Hexane and Carbon Tetrachloride mixture (1:1 v/v) and mix well.[9]

  • Add 1 mL of the mobile phase, filter the solution using a 0.22 µm filter, and inject 20 µL into the LC-MS/MS system.[9]

B. Shrimp Sample Preparation [10]

  • Pulverize a representative sample of shrimp tissue with dry ice to create a fine, homogenous powder.

  • Extract the homogenized sample with ethyl acetate.

  • Evaporate the ethyl acetate extract to dryness under nitrogen.

  • Perform a liquid-liquid partitioning cleanup: Treat the residue with hexane and an aqueous NaCl solution.

  • Re-extract the aqueous layer back into ethyl acetate.

  • Evaporate the final ethyl acetate extract and dissolve the residue in a methanol-water solution for injection into the LC-MS/MS system.[10]

start Homogenize Tissue (Meat or Seafood) istd Add Internal Standard (CAP-d5) start->istd 1 extract Solvent Extraction (e.g., Ethyl Acetate) istd->extract 2 centrifuge Centrifuge to Separate Layers extract->centrifuge 3 collect Collect Organic Supernatant centrifuge->collect 4 evap Evaporate to Dryness collect->evap 5 cleanup Matrix Cleanup Step (e.g., LLE or SPE) evap->cleanup 6 reconstitute Reconstitute in Mobile Phase cleanup->reconstitute 7 analyze LC-MS/MS Analysis reconstitute->analyze 8

Caption: General experimental workflow for CAP analysis in tissue.

LC-MS/MS Parameters & Performance

LC-MS/MS systems are operated in negative electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Table 3: Example LC-MS/MS Instrumental Parameters

ParameterSettingReference
LC System
ColumnC18 or equivalent (e.g., Synergy Fusion RP 18e)[9][10]
Mobile PhaseGradient of Water/Acetonitrile or Water/Methanol with additives (e.g., acetic acid)[1][9][10]
Flow Rate0.4 mL/min[9]
Injection Volume10-20 µL[1][9]
MS/MS System
Ionization ModeNegative Electrospray (ESI-)[1]
Monitored Ions (MRM)Precursor: m/z 321; Products: m/z 152, 194[1][10]
Internal Standard (CAP-d5)Precursor: m/z 326; Product: m/z 157[11]

Table 4: Method Performance for CAP in Meat & Seafood

MatrixMethodLOQ (µg/kg)LOD (µg/kg)Recovery (%)Reference
Meat (Chicken)LC-MS/MS<0.3Not specified85-120[9]
ShrimpLC-MS/MS0.30.0885-102[10]
Various (20+ matrices)LC-MS/MSNot specifiedNot specified92.1-107.1[1]

References

Application Note: High-Throughput Analysis of Chloramphenicol in Complex Matrices using Solid Phase Extraction (SPE) with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the determination of chloramphenicol (CAP) in various complex matrices, such as honey, milk, and animal tissues. The protocol employs solid phase extraction (SPE) for sample cleanup and concentration, in conjunction with a stable isotope-labeled internal standard (Chloramphenicol-d5) to ensure accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for quantification at levels compliant with global regulatory standards. This method is designed for high-throughput laboratories requiring reliable and reproducible results for food safety monitoring and veterinary drug residue analysis.

Introduction

Chloramphenicol is a broad-spectrum antibiotic whose use in food-producing animals is banned in many countries due to its potential for serious adverse effects in humans, including aplastic anemia.[1] Regulatory bodies have set stringent minimum required performance limits (MRPLs) for CAP in food products, necessitating highly sensitive and specific analytical methods for its detection.[2][3]

Solid phase extraction is a widely adopted technique for the purification and concentration of analytes from complex sample matrices prior to chromatographic analysis.[4][5] The use of a labeled internal standard, such as this compound (CAP-d5), is crucial for compensating for potential analyte loss during sample preparation and for correcting matrix effects during LC-MS/MS analysis, thereby improving the accuracy and reliability of quantification.[4][6] This document provides a detailed protocol for the extraction and analysis of chloramphenicol using C18-based SPE cartridges and CAP-d5 as the internal standard.

Experimental Protocol

This protocol is a generalized procedure and may require minor modifications based on the specific matrix being analyzed.

1. Materials and Reagents

  • Chloramphenicol (CAP) standard, >98% purity

  • This compound (CAP-d5) internal standard solution (e.g., 100 µg/mL in acetonitrile)[1]

  • Methanol, HPLC or LC-MS grade

  • Acetonitrile, HPLC or LC-MS grade

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • Sodium chloride (NaCl)

  • Deionized water

  • SPE Cartridges: C18, 500 mg, 3 mL (or equivalent)[7]

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

2. Standard Solution Preparation

  • CAP Stock Solution (1 mg/mL): Accurately weigh and dissolve chloramphenicol standard in methanol.

  • CAP Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or a suitable solvent mixture to create a calibration curve (e.g., 0.1 to 10.0 µg/kg).[8]

  • Internal Standard (IS) Working Solution: Prepare a working solution of CAP-d5 (e.g., 50 ng/mL) in a suitable solvent.[7]

3. Sample Preparation (General Procedure)

The initial extraction solvent may vary depending on the matrix. For example, ethyl acetate is commonly used for honey and tissues, while acetonitrile is often preferred for milk and fatty samples.[8][9][10]

  • Weigh 5 g of the homogenized sample into a centrifuge tube.

  • Add a known amount of the CAP-d5 internal standard working solution (e.g., 100 µL of 50 ng/mL solution).[7]

  • Add 10 mL of the appropriate extraction solvent (e.g., ethyl acetate or acetonitrile).[7][8]

  • For some matrices, add 5 mL of water and 1 g of NaCl to facilitate phase separation.[8]

  • Homogenize the sample using a vortex mixer for 1-2 minutes, followed by centrifugation (e.g., 8000 rpm for 10 minutes).[7]

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 45°C.[8]

  • Reconstitute the residue in a solvent suitable for SPE loading, for example, 5 mL of 5% acetonitrile in water or 6 mL of 4% NaCl solution.[7][8] A defatting step with n-hexane may be necessary for high-fat matrices at this stage.[8]

4. Solid Phase Extraction (SPE) Procedure

  • Conditioning/Activation: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[7] Ensure the sorbent bed does not go dry.

  • Loading: Load the entire reconstituted sample extract onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge to remove interfering compounds. This typically involves passing 6 mL of deionized water, sometimes followed by a second wash with a weak organic solvent mixture like 20% methanol in water.[7][11]

  • Drying: Dry the cartridge under vacuum or with nitrogen for approximately 5 minutes to remove residual water.[11]

  • Elution: Elute the chloramphenicol and the internal standard from the cartridge using a strong organic solvent. A common elution solvent is 3-8 mL of methanol or 60% methanol.[7][11]

  • Final Preparation: Evaporate the eluate to dryness under a nitrogen stream at 45°C.[8] Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

5. LC-MS/MS Analysis

  • Column: A C18 reversed-phase column is typically used.[12]

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like acetic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is common.[2][3]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is standard for chloramphenicol analysis.[2][8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for CAP (m/z 321 → 152) and CAP-d5 (m/z 326 → 157) are commonly monitored.[3]

Data Presentation

The following tables summarize typical performance data for the analysis of chloramphenicol using SPE with a labeled internal standard.

Table 1: Recovery and Reproducibility Data

MatrixSpiking Level (µg/kg)Apparent Recovery (%)Repeatability (RSDr, %)Within-Laboratory Reproducibility (RSDwR, %)Citation(s)
Various Foods0.1 - 10.092.1 - 107.14.4 - 11.04.7 - 13.6[8]
Milk0.1 - 1.096.5 (mean)10.6-[6]
Honey-> 90--[2]
Human Plasma-92.0--[12]
Wastewater-94.0--[5]

Table 2: Method Detection and Quantification Limits

MatrixCCα (Decision Limit) (µg/kg)CCβ (Detection Capability) (µg/kg)LOQ (Limit of Quantification) (µg/kg)Citation(s)
Various Foods0.10 - 0.150.12 - 0.18-[11][13]
Milk--0.1[6]
Honey--0.05 (LOD)[3]
Meat--0.1 (LOD)[3]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Final Analysis Sample Homogenized Sample (e.g., 5g) Spike Spike with CAP-d5 Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate_1 Evaporate Supernatant Centrifuge->Evaporate_1 Reconstitute Reconstitute Residue Evaporate_1->Reconstitute Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Extract Reconstitute->Load Condition->Load Wash 3. Wash Cartridge (Water, Weak Solvent) Load->Wash Waste2 To Waste Load->Waste2 Matrix Elute 4. Elute Analyte (Methanol) Wash->Elute Waste1 To Waste Wash->Waste1 Interferences Evaporate_2 Evaporate Eluate Elute->Evaporate_2 Reconstitute_2 Reconstitute for LC-MS Evaporate_2->Reconstitute_2 Analysis LC-MS/MS Analysis Reconstitute_2->Analysis

Caption: Overall experimental workflow for chloramphenicol analysis.

SPE_Steps Condition 1. Conditioning Load 2. Sample Loading Condition->Load Condition_desc Activate sorbent with Methanol. Equilibrate with Water. Condition->Condition_desc Wash 3. Washing Load->Wash Load_desc Analyte (CAP) and IS (CAP-d5) are retained on the C18 sorbent. Load->Load_desc Elute 4. Elution Wash->Elute Wash_desc Polar interferences are washed away. Analyte remains on sorbent. Wash->Wash_desc Elute_desc Strong solvent disrupts analyte-sorbent interaction, releasing CAP and CAP-d5. Elute->Elute_desc

References

Troubleshooting & Optimization

minimizing matrix effects in chloramphenicol analysis with chloramphenicol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of chloramphenicol (CAP) using its deuterated internal standard, chloramphenicol-d5 (CAP-d5). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in complex sample types.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical workflow, from sample preparation to data analysis.

Issue 1: Poor Recovery of Chloramphenicol

Q: My recovery for chloramphenicol is consistently low, even when using CAP-d5. What are the potential causes and solutions?

A: Low recovery can stem from several factors throughout the analytical process. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction: The choice of extraction solvent and method is critical and highly dependent on the sample matrix.

    • For fatty matrices (e.g., milk, butter, fat, sour cream): A combination of acetonitrile and water, followed by a hexane wash, can effectively remove lipids that might trap the analyte.[1]

    • For complex tissues (e.g., liver, muscle, kidney): An initial hydrolysis step using β-glucuronidase can release conjugated forms of chloramphenicol, followed by extraction with a solvent like ethyl acetate.[1]

    • For aqueous samples (e.g., honey, whey, royal jelly): Direct extraction with ethyl acetate is often sufficient.[1] Consider adjusting the pH of your sample to optimize the partitioning of chloramphenicol into the organic solvent.

  • Suboptimal Solid-Phase Extraction (SPE) Cleanup: The SPE cleanup step is crucial for removing interfering matrix components.

    • Column Conditioning: Ensure proper conditioning of the SPE cartridge (e.g., with methanol and water) to activate the stationary phase for optimal retention.[2][3]

    • Washing Steps: Employ appropriate wash steps to remove co-extracted interferences without causing premature elution of the analyte. A common approach is to wash with water followed by a low percentage of methanol in water.[2]

    • Elution Solvent: Use a solvent strong enough to elute the chloramphenicol completely. Methanol or a mixture of methanol and another organic solvent is commonly used.[2] For some matrices, a two-step SPE process can provide a cleaner extract.[1]

  • Analyte Degradation: Chloramphenicol can be sensitive to high temperatures.

    • During solvent evaporation steps, use a gentle stream of nitrogen at a moderate temperature (e.g., 40-45°C) to prevent degradation.[1]

Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Q: I'm observing significant ion suppression/enhancement in my analysis, which is affecting the accuracy of my results. How can I minimize these matrix effects?

A: Matrix effects are a common challenge in LC-MS/MS analysis. While CAP-d5 helps to compensate for these effects, it's not always a complete solution.[4][5] Here’s how you can address this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before they enter the mass spectrometer.[6][7]

    • SPE Optimization: Experiment with different SPE sorbents. Hydrophilic-lipophilic balanced (HLB) and mixed-mode cation exchange (MCX) cartridges have been shown to provide cleaner extracts and reduce matrix effects compared to liquid-liquid extraction (LLE) alone.[4][5]

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting solvent choice and pH to selectively extract chloramphenicol while leaving interfering compounds behind.[6]

  • Chromatographic Separation: Enhance the separation of chloramphenicol from co-eluting matrix components.[8]

    • Mobile Phase Composition: Test different mobile phase compositions. For example, using 0.5% isopropanol in 0.1% acetic acid and methanol has been shown to provide good peak shape and minimize matrix effects.[1]

    • Gradient Optimization: Adjust the gradient elution profile to better resolve the analyte from interfering peaks.

  • Dilution: If the sensitivity of your method allows, diluting the final extract can significantly reduce the concentration of matrix components and thus their effect on ionization.[6][9]

  • Instrument Parameters: Optimize the ion source parameters (e.g., temperature, gas flows) to find a sweet spot that provides robust ionization for chloramphenicol while minimizing the influence of the matrix.

Issue 3: Poor Reproducibility and Precision

Q: My results are not reproducible between injections or between different sample preparations. What could be the cause?

A: Poor reproducibility can be frustrating. Here are some areas to investigate:

  • Inconsistent Sample Preparation: Ensure that every step of your sample preparation is performed consistently. This includes accurate weighing of the sample, precise addition of the internal standard, and consistent timing for extraction and incubation steps.

  • Internal Standard Addition: Add the CAP-d5 internal standard as early as possible in the sample preparation workflow.[1] This ensures that it experiences the same extraction and cleanup process as the native chloramphenicol, allowing it to compensate for variations in recovery.

  • LC-MS/MS System Stability: Check the stability of your LC-MS/MS system.

    • Column Equilibration: Ensure the column is properly equilibrated between injections.

    • System Contamination: A dirty ion source or mass spectrometer can lead to inconsistent results. Perform routine cleaning and maintenance.

    • Injector Performance: Check the autosampler for any issues with injection volume precision.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A1: this compound is a stable isotope-labeled version of chloramphenicol. It has a slightly higher mass due to the replacement of five hydrogen atoms with deuterium. Because it is chemically and physically very similar to chloramphenicol, it behaves almost identically during sample preparation and chromatographic separation. In the mass spectrometer, it can be distinguished from the native chloramphenicol based on its mass. This allows it to be used to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[8]

Q2: Can this compound always perfectly compensate for matrix effects?

A2: While this compound is an excellent internal standard, it may not always perfectly compensate for matrix effects.[4][5] Significant differences in the matrix composition between samples can lead to differential ion suppression or enhancement between the analyte and the internal standard. Therefore, it is still crucial to optimize sample preparation and chromatography to minimize matrix effects as much as possible.[4][5]

Q3: What are typical validation parameters for a chloramphenicol analysis method?

A3: A validated method for chloramphenicol analysis should demonstrate acceptable performance for several key parameters. Below is a summary of typical values reported in the literature for various matrices.

ParameterMatrixTypical Value/Range
Recovery Milk96.5% ± 10.59%[3][10]
Various Foods92.1% to 107.1%[1]
Honey80.9% to 96.0% (corrected by IS)[11]
Repeatability (RSDr) Milk< 11.0%[1]
Milk10.6%[3][10]
Within-Lab Reproducibility (RSDw) Various Foods< 13.6%[1]
Limit of Quantification (LOQ) Milk0.1 µg/kg[3][10]
Honey0.047 µg/kg[11]
Limit of Detection (LOD) Honey0.023 µg/kg[11]

Q4: What are the common MRM transitions for chloramphenicol and this compound?

A4: In negative ion mode electrospray ionization (ESI-), the following multiple reaction monitoring (MRM) transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
Chloramphenicol (CAP) 321152 (quantifier), 194, 257 (qualifiers)[1][12]
This compound (CAP-d5) 326157, 262[12]

The choice of the quantifier and qualifier ions can be important, especially in complex matrices where interferences may be present for one of the transitions.[12]

Experimental Protocols

Below is a detailed methodology for a common experimental workflow for the analysis of chloramphenicol in a complex matrix like milk powder, adapted from published methods.[3][12]

Protocol: Determination of Chloramphenicol in Milk Powder by LC-MS/MS

1. Sample Preparation

  • Weigh 1.0 g of the homogenized milk powder sample into a 50 mL centrifuge tube.

  • Add 100 µL of the CAP-d5 internal standard working solution.

  • Add 10 mL of McIlVaine buffer and mix for 10 minutes.[3]

  • Add 10 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 6000 rpm for 10 minutes at 4°C.[3]

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-5) with another 10 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a Waters OASIS HLB SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water.[3]

  • Reconstitute the dried extract in 2 mL of a suitable loading solvent and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of deionized water.[3]

  • Elute the chloramphenicol with 6 mL of methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final residue in 500 µL of 15% methanol in water.[3]

  • Vortex for 10 minutes, centrifuge at 13,000 rpm for 10 minutes at 4°C, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

3. LC-MS/MS Analysis

  • LC System: Agilent 1200 Series HPLC or equivalent[1]

  • Column: Kinetex C8 or equivalent

  • Mobile Phase A: 0.5% isopropanol in 0.1% acetic acid[1]

  • Mobile Phase B: Methanol[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: SCIEX API 5500 Qtrap or equivalent[1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • CAP: 321 → 152 (quantifier), 321 → 194 (qualifier)[1]

    • CAP-d5: 326 → 157

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis cluster_data Data Processing sample 1. Weigh Sample add_is 2. Add CAP-d5 Internal Standard sample->add_is extract 3. Liquid-Liquid Extraction add_is->extract evap1 4. Evaporate to Dryness extract->evap1 condition 5. Condition SPE Cartridge evap1->condition load 6. Load Sample Extract condition->load wash 7. Wash Cartridge load->wash elute 8. Elute Analyte wash->elute evap2 9. Evaporate to Dryness elute->evap2 reconstitute 10. Reconstitute evap2->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze quantify 12. Quantify using CAP/CAP-d5 Ratio analyze->quantify

Caption: General experimental workflow for chloramphenicol analysis.

matrix_effects_logic cluster_problem Problem cluster_effect Effect cluster_solution Mitigation Strategies cluster_result Result matrix Complex Sample Matrix coelution Co-elution of Interferences matrix->coelution ion_suppression Ion Suppression/ Enhancement coelution->ion_suppression accurate_quant Accurate Quantification cleanup Optimized Sample Cleanup (SPE, LLE) cleanup->coelution cleanup->accurate_quant chromatography Improved Chromatographic Separation chromatography->coelution chromatography->accurate_quant is Use of CAP-d5 Internal Standard is->ion_suppression Compensation is->accurate_quant

Caption: Logic diagram for mitigating matrix effects.

References

addressing signal suppression or enhancement with chloramphenicol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing chloramphenicol-d5 (CAP-d5) as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to signal suppression and enhancement.

Frequently Asked Questions (FAQs)

Q1: What are signal suppression and enhancement in the context of LC-MS/MS analysis with this compound?

A1: Signal suppression or enhancement, collectively known as the matrix effect, is the alteration of the ionization efficiency of the target analyte (Chloramphenicol, CAP) and the internal standard (this compound, CAP-d5) by co-eluting compounds from the sample matrix.[1][2] These interfering components, such as salts, proteins, and lipids, can either reduce (suppress) or increase (enhance) the signal intensity detected by the mass spectrometer, leading to inaccurate quantification.[1][3]

Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for any signal suppression or enhancement?

A2: While stable isotope-labeled internal standards like CAP-d5 are the gold standard for correcting matrix effects due to their similar physicochemical properties to the analyte, they do not always provide complete compensation.[4][5] Significant signal suppression can still affect the accuracy and precision of your results.[4][5] The ratio of the peak area of the analyte to the peak area of the isotope can still vary under the influence of severe matrix effects.[4][5]

Q3: What are the common causes of variable signal response when using this compound?

A3: Several factors can contribute to inconsistent signal response:

  • Complex Sample Matrix: Matrices like honey, milk, plasma, and tissue contain numerous endogenous components that can interfere with ionization.[5][6][7]

  • Inefficient Sample Cleanup: Residual matrix components remaining after sample preparation are a primary cause of signal suppression or enhancement.[8]

  • Chromatographic Co-elution: If matrix components elute from the LC column at the same time as CAP and CAP-d5, they can compete for ionization.[9]

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly influence ionization efficiency.[7][9] High concentrations of buffer salts can also lead to signal suppression.[10]

  • Ion Source Design and Settings: The design of the mass spectrometer's ion source and its operational parameters can impact the susceptibility to matrix effects.[4]

Troubleshooting Guides

Issue 1: Inconsistent internal standard (this compound) peak area across samples.

This issue often points to a variable matrix effect between different samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The chosen sample cleanup method may not be sufficiently removing interfering matrix components. Consider optimizing the existing protocol or exploring alternative techniques.

  • Optimize Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or even the column chemistry to better separate CAP and CAP-d5 from the interfering matrix components.[9]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[11]

  • Check for Contamination: Ensure that all solvents, reagents, and consumables are of high purity and free from contaminants that could cause signal suppression.[10]

Issue 2: Poor recovery of both chloramphenicol and this compound.

Low recovery of both the analyte and the internal standard suggests a problem with the sample extraction and cleanup process.

Troubleshooting Steps:

  • Review Extraction Protocol: Ensure that the extraction solvent is appropriate for the sample matrix and that the pH is optimized for the extraction of chloramphenicol.

  • Evaluate Solid Phase Extraction (SPE) Method:

    • Sorbent Selection: The choice of SPE sorbent is critical. For instance, in the analysis of milk powder, hydrophilic-lipophilic balance (HLB) and mixed-mode cation exchange (MCX) extracts have shown to have an IDMS correction factor close to 1.0, indicating better compensation for matrix effects compared to liquid-liquid extraction (LLE) and molecularly imprinted polymer (MIP) extracts.[4]

    • Washing and Elution Steps: Ensure that the wash steps are effective at removing interferences without causing loss of the analyte, and that the elution solvent is strong enough to fully recover CAP and CAP-d5 from the sorbent.

  • Investigate Liquid-Liquid Extraction (LLE) Parameters: Optimize solvent choice, pH, and mixing time to ensure efficient partitioning of the analytes from the sample matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol allows for the quantitative assessment of signal suppression or enhancement.

  • Prepare a standard solution of chloramphenicol and this compound in a pure solvent (e.g., methanol or acetonitrile).

  • Prepare a blank sample matrix by performing the complete extraction and cleanup procedure on a sample known to be free of chloramphenicol.

  • Spike the blank matrix extract with the same concentration of chloramphenicol and this compound as the standard solution.

  • Analyze both solutions by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Spiked Matrix / Peak Area in Pure Solvent) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Data Presentation: Impact of Sample Preparation on Matrix Effect

The following table summarizes the influence of different sample preparation methods on the Isotope Dilution Mass Spectrometry (IDMS) correction factor in the analysis of chloramphenicol in milk powder. A correction factor of 1.0 indicates ideal compensation for the matrix effect.

Sample Preparation MethodInstrument 1 Correction Factor (θ)Instrument 2 Correction Factor (θ)Instrument 3 Correction Factor (θ)
Liquid-Liquid Extraction (LLE)> 1.0< 1.0> 1.0
Molecularly Imprinted Polymer (MIP)> 1.0< 1.0> 1.0
Hydrophilic-Lipophilic Balance (HLB)~ 1.0~ 1.0~ 1.0
Mixed-Mode Cation Exchange (MCX)~ 1.0~ 1.0~ 1.0

Data adapted from a study on the evaluation of matrix effect in the analysis of chloramphenicol residues in milk powder.[4]

Visualizations

Troubleshooting Workflow for Signal Instability

G start Inconsistent Signal for This compound check_prep Review Sample Preparation Protocol start->check_prep is_prep_ok Is Sample Prep Sufficiently Clean? check_prep->is_prep_ok optimize_lc Optimize Chromatographic Separation is_lc_ok Is Co-elution Resolved? optimize_lc->is_lc_ok dilute Consider Sample Dilution is_dilution_ok Does Dilution Improve Signal? dilute->is_dilution_ok check_contamination Investigate Potential Contamination is_contamination_found Contamination Identified? check_contamination->is_contamination_found is_prep_ok->optimize_lc No end_good Signal Stabilized is_prep_ok->end_good Yes is_lc_ok->dilute No is_lc_ok->end_good Yes is_dilution_ok->check_contamination No is_dilution_ok->end_good Yes is_contamination_found->end_good Yes end_bad Further Investigation Required is_contamination_found->end_bad No

Caption: A logical workflow for troubleshooting inconsistent this compound signals.

Signaling Pathway of Matrix Effect in LC-MS/MS

G cluster_sample Sample Matrix cluster_lc LC System cluster_ms MS Ion Source Analyte Chloramphenicol LC_Column LC Separation Analyte->LC_Column IS This compound IS->LC_Column Matrix Endogenous Components Matrix->LC_Column Ionization Ionization Process (e.g., ESI) Matrix->Ionization Co-elution LC_Column->Ionization Detector Mass Detector Ionization->Detector Ionized Analytes (Signal)

Caption: The impact of co-eluting matrix components on the ionization process.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Chloramphenicol-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape of chloramphenicol-d5 in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Poor peak shape for this compound, often used as an internal standard, can compromise the accuracy and precision of analytical results. The following guide addresses common peak shape problems such as tailing, fronting, and splitting.

1. Why is my this compound peak tailing?

Peak tailing is the most common peak shape distortion and can be caused by several factors.[1][2]

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar analytes like chloramphenicol. This is a primary cause of peak tailing.[1][3] Basic compounds, in particular, interact strongly with ionized silanol groups.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to inconsistent ionization and peak tailing.[4] Operating at a lower pH can minimize secondary interactions by keeping the silanol groups protonated.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][5]

  • Column Degradation: Over time, columns can degrade, leading to voids or contaminated frits which affect peak shape.[2][6]

Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape: This compound Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks All peaks affected no_all_peaks No check_all_peaks->no_all_peaks Only CAP-d5 affected check_column_overload Reduce Sample Concentration/ Injection Volume yes_all_peaks->check_column_overload check_mobile_phase Optimize Mobile Phase: - Lower pH (e.g., pH 3.0) - Add modifier (e.g., triethylamine) no_all_peaks->check_mobile_phase check_column_health Check Column Health: - Backpressure? - Age of column? check_column_overload->check_column_health replace_column Replace Column and/or Frit check_column_health->replace_column solution Symmetrical Peak Shape Achieved replace_column->solution check_column_chem Use End-capped Column or Column with Low Silanol Activity check_mobile_phase->check_column_chem check_temp Adjust Column Temperature check_column_chem->check_temp check_temp->solution

Caption: Troubleshooting workflow for this compound peak tailing.

2. What causes peak fronting for this compound?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[3]

  • Column Collapse: This is a more severe issue where the packed bed of the column is compromised.

3. Why is my this compound peak splitting?

Peak splitting can manifest as a "shoulder" on the main peak or as two distinct peaks.

  • Co-elution: An interfering compound may be co-eluting with the this compound peak.

  • Blocked Frit or Column Void: A partial blockage of the column inlet frit or a void in the packing material can cause the sample to travel through the column via two different paths, resulting in a split peak.[7]

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.

Troubleshooting Workflow for Peak Splitting

G start Poor Peak Shape: This compound Splitting check_injection Inject Standard in Mobile Phase start->check_injection split_persists Split Persists? check_injection->split_persists check_column Inspect Column: - Reverse flush - Check for voids split_persists->check_column Yes dissolve_in_mp Dissolve Sample in Initial Mobile Phase split_persists->dissolve_in_mp No replace_column Replace Column check_column->replace_column solution Single, Sharp Peak Achieved replace_column->solution dissolve_in_mp->solution

References

selecting the correct MRM transitions for chloramphenicol and chloramphenicol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of chloramphenicol and its deuterated internal standard, chloramphenicol-d5, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for chloramphenicol and this compound?

A1: The selection of appropriate MRM transitions is critical for the sensitive and specific quantification of chloramphenicol. In negative ion electrospray ionization (ESI-) mode, the deprotonated molecule [M-H]⁻ is typically used as the precursor ion. For chloramphenicol, this corresponds to an m/z of 321, while for the deuterated internal standard, this compound, it is m/z 326.[1][2]

At least two product ions are monitored for each analyte to ensure specificity and confirm the identity of the compound. The most abundant and stable product ion is typically used for quantification (quantifier), while a second product ion serves as a qualifier.

Table 1: Recommended MRM Transitions for Chloramphenicol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
Chloramphenicol321152Quantifier15 - 22
321257Qualifier8 - 15
321194Qualifier16 - 18
This compound326157Quantifier17
326262QualifierNot specified

Note: Optimal collision energies can vary between different mass spectrometer instruments and should be determined empirically.[1][3][4]

Q2: How do I optimize the collision energy for my specific instrument?

A2: While the table above provides a starting range, it is essential to optimize the collision energy on your specific LC-MS/MS system. This is typically done by infusing a standard solution of the analyte and performing a product ion scan at various collision energy settings. The optimal collision energy is the one that produces the highest and most stable signal for the desired product ion.

Q3: What are the common issues encountered when analyzing chloramphenicol by LC-MS/MS?

A3: Common issues include matrix effects, poor peak shape, low sensitivity, and inconsistent results. Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are particularly prevalent in complex matrices like honey, milk, and tissue samples.[5]

Troubleshooting Guide

Issue 1: Low Sensitivity or No Signal

  • Possible Cause: Incorrect MRM transitions or suboptimal instrument parameters.

    • Solution: Verify that the correct precursor and product ions are entered in the method.[6] Infuse a fresh standard solution to confirm instrument response and optimize collision energy and other source parameters (e.g., capillary voltage, source temperature).

  • Possible Cause: Sample degradation.

    • Solution: Prepare fresh standards and samples. Ensure proper storage conditions as chloramphenicol can be light-sensitive.

  • Possible Cause: Matrix suppression.

    • Solution: Improve sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Diluting the sample may also help reduce matrix effects. The use of a deuterated internal standard like this compound is crucial to compensate for matrix effects and variations in extraction recovery.[7][8]

Issue 2: Poor Peak Shape (e.g., tailing, fronting, or split peaks)

  • Possible Cause: Chromatographic issues.

    • Solution: Ensure the analytical column is not overloaded and is appropriate for the analysis. Check the mobile phase composition and pH. A mismatch between the sample solvent and the initial mobile phase composition can also lead to poor peak shape.

  • Possible Cause: Contamination in the LC system or mass spectrometer.

    • Solution: Flush the LC system and clean the mass spectrometer source components.

Issue 3: Inconsistent Results or Poor Reproducibility

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure a standardized and validated sample preparation protocol is followed meticulously for all samples, standards, and quality controls. The use of an internal standard is highly recommended to improve reproducibility.[5]

  • Possible Cause: Instrument instability.

    • Solution: Perform instrument calibration and tuning as recommended by the manufacturer. Monitor system suitability by injecting a standard at the beginning and end of each analytical run.

Experimental Protocol: MRM Transition Optimization

This protocol outlines the general steps for optimizing MRM transitions for chloramphenicol using a triple quadrupole mass spectrometer.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of chloramphenicol in an appropriate solvent (e.g., methanol or acetonitrile).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Scan: In negative ion mode, perform a Q1 scan to confirm the presence of the deprotonated precursor ion at m/z 321.

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 321) and scan the third quadrupole (Q3) to identify the major product ions. This will reveal the potential quantifier and qualifier ions.

  • Collision Energy Optimization: For each product ion of interest, perform a series of experiments where the collision energy is ramped in small increments (e.g., 2 eV steps). Plot the intensity of the product ion signal against the collision energy to determine the optimal setting that yields the highest intensity.

  • Repeat for Internal Standard: Repeat steps 1-5 for this compound, using the precursor ion m/z 326.

Logical Workflow for MRM Method Development

The following diagram illustrates the logical workflow for selecting and optimizing MRM transitions for a target analyte and its internal standard.

MRM_Optimization_Workflow cluster_analyte Analyte (e.g., Chloramphenicol) cluster_is Internal Standard (e.g., this compound) cluster_method Final LC-MS/MS Method A1 Identify Precursor Ion ([M-H]⁻ = 321 m/z) A2 Perform Product Ion Scan A1->A2 A3 Identify Potential Quantifier & Qualifier Ions A2->A3 A4 Optimize Collision Energy for Each Transition A3->A4 A5 Select Final MRM Transitions (Quantifier & Qualifier) A4->A5 C1 Combine Optimized Transitions into a Single Acquisition Method A5->C1 B1 Identify Precursor Ion ([M-H]⁻ = 326 m/z) B2 Perform Product Ion Scan B1->B2 B3 Identify Potential Quantifier & Qualifier Ions B2->B3 B4 Optimize Collision Energy for Each Transition B3->B4 B5 Select Final MRM Transitions B4->B5 B5->C1

Caption: Workflow for MRM transition selection and optimization.

References

impact of mobile phase composition on chloramphenicol-d5 retention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with challenges related to the impact of mobile phase composition on chloramphenicol-d5 retention in liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the retention of this compound in reversed-phase HPLC?

In reversed-phase high-performance liquid chromatography (RP-HPLC), the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar.[1] this compound, being a moderately polar compound, is retained on the column through hydrophobic interactions with the stationary phase. The composition of the mobile phase dictates the elution of the analyte; a more polar mobile phase increases retention, while a less polar (higher organic content) mobile phase decreases retention time.[1]

Q2: How does altering the percentage of acetonitrile in the mobile phase affect the retention time of this compound?

Acetonitrile is a common organic modifier used in RP-HPLC. Increasing the concentration of acetonitrile in the aqueous mobile phase makes the mobile phase less polar. This increased solvent strength reduces the hydrophobic interaction between this compound and the C18 stationary phase, causing the analyte to elute faster and thus decreasing its retention time. Conversely, decreasing the acetonitrile percentage increases the mobile phase polarity, leading to stronger retention and a longer retention time.

Q3: What is the purpose of adding an acid, such as formic acid or acetic acid, to the mobile phase?

Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase serves several key functions:

  • pH Control: It maintains a low pH (typically between 2 and 4), which can suppress the ionization of acidic residual silanols on the silica-based stationary phase. This minimizes undesirable secondary interactions that can lead to peak tailing.[2]

  • Improved Peak Shape: By ensuring a consistent ionization state for the analyte, acids help produce sharper, more symmetrical peaks.

  • MS Compatibility: Volatile acids like formic acid are ideal for LC-MS applications as they aid in the ionization of analytes in the mass spectrometer source while being easily removed under vacuum.[3][4]

Q4: How does the pH of the mobile phase specifically influence the retention and peak shape of this compound?

The pH of the mobile phase can significantly alter the retention and peak shape of ionizable compounds.[5] For chloramphenicol, maintaining a consistent and appropriate pH is crucial for reproducible results. An acidic mobile phase ensures that any ionizable functional groups on the analyte are in a single protonated state, leading to consistent interaction with the stationary phase and improved peak symmetry.[6] Fluctuations in pH can cause shifts in retention time and lead to poor peak shapes.[5][7]

Q5: Can methanol be used as a substitute for acetonitrile? What impact would this have on the analysis?

Yes, methanol can be used as an alternative organic modifier. However, it has a different solvent strength and selectivity compared to acetonitrile. Generally, methanol is a weaker solvent than acetonitrile in reversed-phase chromatography, meaning you would typically need a higher concentration of methanol to achieve the same retention time as a given concentration of acetonitrile. This change can also affect the selectivity and resolution of the separation from other compounds in the sample.

Troubleshooting Guide

Q1: My this compound peak is eluting earlier than expected (shorter retention time). What are the likely causes?

A sudden decrease in retention time for all peaks can point to several issues. The most common causes are related to the mobile phase composition and flow rate.

  • Incorrect Mobile Phase Composition: An accidentally higher-than-intended percentage of the organic solvent (e.g., acetonitrile) will decrease the polarity of the mobile phase, causing all analytes to elute faster.[7]

  • Increased Flow Rate: A higher flow rate from the HPLC pump will cause all compounds to pass through the column more quickly. Verify that the pump is delivering the correct flow rate.

  • Column Degradation: Over time, the bonded phase of the column can degrade, leading to a loss of retention.[7] If the mobile phase and flow rate are correct, this may be the cause.

Q2: The retention time for my this compound peak has increased significantly. What should I investigate?

An increase in retention time is often caused by a mobile phase that is more polar than intended or a reduced flow rate.

  • Evaporation of Organic Solvent: If the mobile phase has been sitting un-capped, the more volatile organic component (acetonitrile) can evaporate, increasing the proportion of water and thus the polarity.[7][8] Always use fresh mobile phase and keep bottles capped.

  • Incorrect Buffer Preparation: An error in the preparation of the buffer or additive (e.g., incorrect pH) can alter the interactions between the analyte and the stationary phase.[7]

  • Reduced Flow Rate: Leaks in the system or pump malfunctions can lead to a lower flow rate, increasing retention times. Check the system pressure for any sudden drops, which may indicate a leak.[7]

Q3: I am observing poor peak shape (tailing or fronting) for the this compound peak. How can this be resolved?

Poor peak shape can be caused by a variety of chemical and physical factors.

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to control the ionization of this compound and minimize secondary interactions with the column. An acidic pH is generally recommended.[2]

  • Column Contamination or Void: Contaminants from the sample matrix can build up at the head of the column, or a void can form in the packing material.[9] This can often be resolved by flushing the column or using a guard column.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion.[10] Ideally, the sample should be dissolved in the mobile phase itself.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[11] Try reducing the injection volume or sample concentration.

Q4: Ghost peaks are appearing in my chromatogram. What is their origin?

Ghost peaks are unexpected peaks that can originate from several sources.

  • Contaminated Mobile Phase: Impurities in the solvents (water, acetonitrile) or additives (formic acid) can appear as peaks in the chromatogram.[8][12] Using high-purity, HPLC or LC-MS grade solvents is critical. Injecting a mobile phase blank can help confirm this issue.[12]

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample, causing ghost peaks. An effective needle wash and flushing procedure between runs can mitigate this.

  • System Contamination: Contamination can build up in the injector, tubing, or column. A thorough system flush may be required.

Data and Protocols

Experimental Protocols

Below is a general experimental protocol for the analysis of this compound using RP-HPLC, based on common methodologies. Optimization will be required for specific instrumentation and sample matrices.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC or LC-MS grade)[13]

  • Ultrapure water

  • Formic acid (or acetic acid)

  • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm)[14]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of ultrapure water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 999 mL of acetonitrile.

  • Degassing: Degas both mobile phases for at least 15-20 minutes using an ultrasonic bath or vacuum filtration before use.[15]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 - 2.0 mL/min[15][16]

  • Injection Volume: 10 - 20 µL[15][16]

  • Column Temperature: 25°C (ambient)[15]

  • Detection: UV at 270-278 nm[14][17]

  • Elution Mode: Isocratic or Gradient. An isocratic elution is often sufficient.

4. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent such as acetonitrile or methanol.

  • Dilute the stock solution with the initial mobile phase composition to create working standards within the desired concentration range.

Data Presentation

The following table summarizes various mobile phase compositions used in the literature for the analysis of chloramphenicol. Note that retention time is highly dependent on the specific column dimensions, particle size, flow rate, and instrumentation used.

Organic ModifierAqueous Phase / AdditiveRatio (v/v/v)Reported Retention Time (min)Reference
Acetonitrile0.012 M Sodium Pentanesulfonate, Glacial Acetic Acid15 : 85 : 1~3.55[15]
AcetonitrileWater, Phosphoric AcidNot specifiedNot specified[3]
MethanolWater, Acetic Acid45 : 55 : 0.1Not specified[14]
Acetonitrile10mM Ammonium Formate (pH 3.0)40 : 60Not specified[18]
AcetonitrileAcetate BufferNot specifiedNot specified[17]

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships for method development and troubleshooting.

Diagram 1: Mobile Phase Optimization Workflow A Define Initial Conditions (e.g., C18 Column, ACN/H2O) B Perform Initial Injection A->B C Evaluate Retention & Peak Shape B->C D Is Retention Time Optimal? C->D E Adjust Acetonitrile % D->E No F Is Peak Shape Symmetrical? D->F Yes E->B G Add/Adjust Acidic Modifier (e.g., 0.1% Formic Acid) F->G No H Final Validated Method F->H Yes G->B Diagram 2: Troubleshooting Retention Time Instability A Problem: Retention Time Shift B Check Mobile Phase Preparation (Freshness, Composition, pH) A->B C Check System Pressure & Flow Rate A->C D Is Mobile Phase Correct? B->D F Is Flow Rate Stable? C->F E Prepare Fresh Mobile Phase D->E No D->F Yes H Equilibrate Column Thoroughly E->H G Inspect for Leaks / Service Pump F->G No F->H Yes G->H I Issue Resolved H->I Diagram 3: Impact of Organic Modifier on Retention cluster_0 High Organic % (e.g., 80% ACN) cluster_1 Low Organic % (e.g., 20% ACN) A Low Mobile Phase Polarity B Weaker Analyte Interaction with C18 Stationary Phase A->B C Shorter Retention Time B->C D High Mobile Phase Polarity E Stronger Analyte Interaction with C18 Stationary Phase D->E F Longer Retention Time E->F

References

resolving chromatographic co-elution with chloramphenicol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution and other related issues encountered during the analysis of chloramphenicol using its deuterated internal standard, chloramphenicol-d5 (CAP-d5).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of co-elution between chloramphenicol and this compound?

A1: Ideally, chloramphenicol and its deuterated internal standard, this compound, are expected to co-elute as they are chemically identical and differ only in isotopic composition. This co-elution is often desired for accurate quantification using isotope dilution mass spectrometry. However, issues arise when matrix components or other contaminants co-elute with this peak, leading to ion suppression or enhancement and affecting the accuracy of the results. The goal is typically to separate the analyte/internal standard peak from interfering matrix components, not from each other.

Q2: My chromatogram shows peak splitting or tailing for the chloramphenicol/chloramphenicol-d5 peak. What are the potential causes?

A2: Peak splitting or tailing can be indicative of several issues.[1][2][3][4][5] These include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[2][3][4]

  • Solvent Mismatch: A significant difference in elution strength between the injection solvent and the mobile phase can cause peak distortion.[4]

  • Column Contamination or Degradation: Accumulation of matrix components at the head of the column or degradation of the stationary phase can create active sites leading to secondary interactions and peak tailing.[1][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of chloramphenicol and its interaction with the stationary phase. Operating at a suboptimal pH can lead to poor peak shape.[2][6]

  • Physical Problems with the Column: A void at the column inlet or a partially blocked frit can disrupt the sample path, leading to split peaks.[3][5]

Q3: How can I improve the separation of chloramphenicol from matrix interferences?

A3: To enhance the separation from interfering compounds, consider the following strategies:

  • Optimize the Mobile Phase: Experiment with different solvent compositions (e.g., acetonitrile vs. methanol) and additives.[7][8] Adding a small percentage of isopropanol or using buffers like ammonium formate or acetic acid can significantly alter selectivity.[7][8]

  • Adjust the Mobile Phase pH: Controlling the pH is crucial for ionizable compounds. For acidic analytes like chloramphenicol, a lower pH mobile phase can improve retention and peak shape.[6]

  • Change the Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., from a C18 to a C8 or a phenyl-hexyl column) can be effective.

  • Modify the Gradient Profile: Adjusting the gradient slope or introducing an isocratic hold can help to resolve closely eluting peaks.

  • Enhance Sample Preparation: A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove many interfering matrix components before LC-MS/MS analysis.[7][9][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide provides a systematic approach to troubleshooting and resolving poor peak shapes for the chloramphenicol/chloramphenicol-d5 peak.

G cluster_0 Troubleshooting Poor Peak Shape start Observe Peak Tailing or Fronting check_overload Is the sample concentration too high? start->check_overload reduce_conc Dilute sample or reduce injection volume. check_overload->reduce_conc Yes check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No resolved Peak Shape Improved reduce_conc->resolved match_solvent Prepare sample in mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_ph Is the mobile phase pH appropriate? check_solvent->check_ph No match_solvent->resolved adjust_ph Adjust pH to suppress ionization (e.g., pH 3-4 for chloramphenicol). check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->resolved clean_column Flush column with strong solvent or replace. check_column->clean_column Yes check_column->resolved No, issue persists clean_column->resolved

Caption: A flowchart for troubleshooting poor peak shape.

Issue 2: Peak Splitting

This guide outlines the steps to diagnose and resolve split peaks in your chromatogram.

G cluster_1 Troubleshooting Peak Splitting start_split Observe Peak Splitting check_frit Is the column inlet frit partially blocked? start_split->check_frit reverse_flush Reverse flush the column at low flow rate. check_frit->reverse_flush Possibly check_void Is there a void at the column inlet? check_frit->check_void No resolved_split Peak Splitting Resolved reverse_flush->resolved_split repack_replace Repack column inlet or replace the column. check_void->repack_replace Yes check_coelution Could it be co-elution with a closely related compound? check_void->check_coelution No repack_replace->resolved_split modify_method Modify mobile phase or gradient to improve resolution. check_coelution->modify_method Yes check_coelution->resolved_split No, issue persists modify_method->resolved_split

Caption: A decision tree for resolving split peaks.

Experimental Protocols

Example LC-MS/MS Method for Chloramphenicol Analysis

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (General Approach for Honey) [9]

  • Weigh 10 g of honey into a centrifuge tube.

  • Add 30 mL of purified water and vortex to dissolve.

  • Spike with this compound internal standard solution (e.g., to a final concentration of 250 pg/mL).[9]

  • The sample is now ready for injection or further cleanup if necessary.

2. Chromatographic Conditions [7][8][11]

ParameterRecommended Condition
Column C8 or C18, e.g., Kinetex C8 (75 mm × 2.1 mm, 2.6 µm)[8] or Synergy Fusion RP 18e (50 X 2.6 mm, 2.5 µm)[11]
Mobile Phase A 0.1% Acetic Acid in Water with 0.5% Isopropanol[7][8] or Water[11]
Mobile Phase B Methanol[7][8] or Acetonitrile[11]
Flow Rate 0.4 mL/min[7][8][11]
Column Temperature 40°C[7][8]
Injection Volume 10-20 µL[7][11]
Gradient A typical gradient might start at a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for re-equilibration.[7][8][11]

3. Mass Spectrometry Conditions [7][12]

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)[7]
Monitored Transitions (MRM) Chloramphenicol: 321 → 152 (quantifier), 321 → 194 (qualifier)[7][12]. This compound: 326 → 157[13]
Capillary Voltage -4.5 kV[7]
Desolvation Temperature 400°C[7]

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for chloramphenicol.

Table 1: Method Performance Characteristics

ParameterValueReference
Linearity (r²) > 0.99[7][11]
Limit of Detection (LOD) 0.023 - 0.08 µg/kg[9][12]
Limit of Quantitation (LOQ) 0.047 - 0.3 µg/kg[9][12]
Recovery 80.9% - 107.1%[7][9]
Repeatability (%CV) < 11.0%[7]
Within-Laboratory Reproducibility (%CV) < 13.6%[7]

Table 2: Example MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chloramphenicol321152-22
321194-18
This compound326157Typically similar to the non-deuterated quantifier

Note: Optimal collision energies may vary between instruments.

References

Technical Support Center: Ensuring the Stability of Chloramphenicol-d5 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Chloramphenicol-d5 (CAP-d5) stock and working solutions. Adherence to these guidelines is critical for accurate and reproducible experimental results, particularly in quantitative analyses using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most common and recommended solvents for preparing CAP-d5 stock solutions are methanol, acetonitrile, and ethanol. The choice of solvent may depend on the analytical method and the matrix of the samples to be analyzed. For aqueous applications, water can be used, but may require sonication to achieve dissolution.[1][2]

Q2: What are the optimal storage conditions and expected shelf life for this compound stock solutions?

A2: For optimal stability, CAP-d5 stock solutions should be stored in airtight, light-protecting containers at low temperatures. The expected shelf life depends on the storage temperature and solvent. General guidelines are provided in the table below.

Q3: How should I prepare working solutions from the stock solution?

A3: Working solutions should be prepared by diluting the stock solution with the appropriate solvent, typically the mobile phase used in your analytical method. It is recommended to prepare fresh working solutions daily or as needed for your experiments. If storing working solutions, they should be kept at 2-8°C and used within a short period.

Q4: What are the signs of this compound degradation?

A4: Degradation of chloramphenicol solutions can be indicated by a yellowing of the solution and the formation of an orange-yellow precipitate.[3] For CAP-d5 used as an internal standard in mass spectrometry, signs of degradation may include a decrease in the signal intensity of the CAP-d5 peak, the appearance of unexpected peaks in the chromatogram, or a loss of accuracy in the quantification of the target analyte.

Q5: Can I use a stock solution that has passed its recommended shelf life?

A5: It is not recommended to use a stock solution that has exceeded its recommended shelf life. The stability of the solution can no longer be guaranteed, which may lead to inaccurate and unreliable experimental results. It is best practice to prepare a fresh stock solution.

Data Presentation: Storage and Stability of this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Shelf LifeReference
Stock Solution Ethanol, Methanol, Acetonitrile-80°C6 months[1]
Ethanol, Methanol, Acetonitrile-20°C1 month[1]
Ethanol-20°CUp to 1 year[4]
Neat (Solid) --20°C3 years[1]
-4°C2 years[1]
Aqueous Solution Water, PBS (pH 7.2)2-8°CNot recommended for more than one day[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound (neat powder)

    • Methanol or Acetonitrile (HPLC or MS grade)

    • Analytical balance

    • Class A volumetric flask (e.g., 10 mL)

    • Amber glass vial with a PTFE-lined cap for storage

  • Procedure:

    • Allow the vial of neat CAP-d5 to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh 10 mg of CAP-d5 powder on an analytical balance.

    • Quantitatively transfer the weighed powder to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (methanol or acetonitrile) to the flask and swirl gently to dissolve the powder.

    • Once dissolved, add the solvent to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled amber glass vial for storage.

    • Store the stock solution at -20°C or -80°C.

Protocol for Quality Control of this compound Stock Solution
  • Purpose: To verify the concentration and purity of the newly prepared stock solution.

  • Procedure:

    • Prepare a fresh set of calibration standards from a certified reference material of chloramphenicol.

    • Prepare a working solution of the newly prepared CAP-d5 stock solution.

    • Analyze the calibration standards and the CAP-d5 working solution using a validated LC-MS/MS method.

    • Concentration Verification: The response of the new CAP-d5 solution should be within ±10% of the expected response based on the calibration curve.

    • Purity Check: Examine the chromatogram of the CAP-d5 solution for any significant impurity peaks. The peak area of any impurity should not be more than 2% of the main CAP-d5 peak area. Pay close attention to the mass transition of unlabeled chloramphenicol to check for any isotopic back-exchange.

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal Intensity of CAP-d5
Potential Cause Troubleshooting Step
Degradation of Stock/Working Solution Prepare a fresh working solution from the stock. If the problem persists, prepare a new stock solution. Verify the storage conditions and age of the solutions.
Improper Solution Preparation Review the solution preparation protocol to ensure accuracy in weighing and dilution. Use calibrated pipettes and balances.
Mass Spectrometer Issues Check the tuning and calibration of the mass spectrometer. Ensure the correct mass transitions for CAP-d5 are being monitored.
Matrix Effects (Ion Suppression/Enhancement) Evaluate matrix effects by comparing the CAP-d5 response in a clean solvent versus the sample matrix. If significant matrix effects are observed, optimize the sample preparation method (e.g., dilution, solid-phase extraction).
Issue 2: Appearance of Unidentified Peaks in the CAP-d5 Chromatogram
Potential Cause Troubleshooting Step
Contamination Check the solvent and all labware used for solution preparation for potential contamination. Prepare a fresh solution using new solvent and clean glassware.
Degradation Products Degradation of chloramphenicol can lead to the formation of byproducts. The primary degradation product is 2-amino-1-(4-nitrophenyl)propane-1,3-diol. Check for a peak corresponding to the m/z of the deuterated version of this compound.
Isotopic Exchange The presence of a peak at the m/z of unlabeled chloramphenicol may indicate deuterium-hydrogen exchange. This is more likely to occur in protic solvents or under acidic/basic conditions. Prepare fresh solutions and ensure the pH of the final solution is neutral.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_storage Storage cluster_use Experimental Use prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solution (e.g., 100 ng/mL) prep_stock->prep_working Dilute qc_check QC Check of Stock Solution prep_stock->qc_check add_is Add to Samples as Internal Standard prep_working->add_is conc_verify Concentration Verification qc_check->conc_verify purity_check Purity & Isotopic Integrity Check qc_check->purity_check store_stock Store Stock Solution at -20°C or -80°C qc_check->store_stock If Passes store_stock->prep_working store_working Store Working Solution at 2-8°C (short-term) lcms_analysis LC-MS/MS Analysis add_is->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for the preparation, quality control, storage, and use of this compound solutions.

troubleshooting_workflow start Inconsistent/Inaccurate Results with CAP-d5 IS check_signal Check CAP-d5 Signal Intensity start->check_signal low_signal Low/Variable Signal check_signal->low_signal No good_signal Consistent Signal check_signal->good_signal Yes prep_fresh Prepare Fresh Working Solution low_signal->prep_fresh check_peaks Examine Chromatogram for Extra Peaks good_signal->check_peaks extra_peaks Extra Peaks Present check_peaks->extra_peaks Yes no_extra_peaks Clean Chromatogram check_peaks->no_extra_peaks No check_contamination Check for Contamination (Solvents/Glassware) extra_peaks->check_contamination reinject Re-inject Samples no_extra_peaks->reinject check_stock Check Stock Solution (Age/Storage) prep_fresh->check_stock Still Low check_ms Check MS Tuning & Parameters check_stock->check_ms Stock OK check_matrix Investigate Matrix Effects check_ms->check_matrix MS OK optimize_method Optimize Sample Prep/LC Method check_matrix->optimize_method check_degradation Check for Degradation Products (m/z shift) check_contamination->check_degradation Clean check_isotope_exchange Check for Isotopic Exchange (unlabeled CAP peak) check_degradation->check_isotope_exchange No Degradation reprepare Re-prepare Samples check_isotope_exchange->reprepare Exchange Suspected

Caption: Decision tree for troubleshooting common issues with this compound as an internal standard.

References

Technical Support Center: Accurate Quantification of Chloramphenicol Using a d5-Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the isotopic cross-contribution between chloramphenicol (CAP) and its deuterated internal standard, chloramphenicol-d5 (CAP-d5). Accurate correction for this phenomenon is critical for reliable quantification in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern for chloramphenicol analysis?

A1: Isotopic cross-contribution, or isotopic overlap, occurs when the signal from the naturally occurring heavy isotopes of an analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa. In the analysis of chloramphenicol using CAP-d5 as an internal standard, the isotopic distribution of chloramphenicol can lead to a small but significant signal at the mass-to-charge ratio (m/z) of CAP-d5. This is particularly relevant because chloramphenicol contains two chlorine atoms, which have a significant natural abundance of the heavy isotope ³⁷Cl. This cross-contribution can lead to inaccuracies in quantification, especially at high concentrations of chloramphenicol, and may result in non-linear calibration curves.[1][2][3][4]

Q2: How can I identify if isotopic cross-contribution is affecting my results?

A2: The primary indicator of significant isotopic cross-contribution is a non-linear calibration curve, particularly at the higher concentration end, where the analyte-to-internal standard ratio is high.[2][4] You may observe a negative bias in the calculated concentrations of your high-concentration samples. To confirm this, you can perform an experiment where you analyze a high-concentration solution of chloramphenicol without the CAP-d5 internal standard and monitor the mass transition specific to CAP-d5. If a signal is detected, it is likely due to isotopic cross-contribution.

Q3: What are the common mass transitions for chloramphenicol and this compound in LC-MS/MS analysis?

A3: In negative ion electrospray ionization (ESI) mode, the following multiple reaction monitoring (MRM) transitions are commonly used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Chloramphenicol321152Quantitation
Chloramphenicol321257Confirmation
This compound326157Quantitation

Troubleshooting Guides

Issue: Non-Linear Calibration Curve

Symptoms:

  • Your calibration curve for chloramphenicol shows a quadratic or non-linear relationship, especially at higher concentrations.

  • Back-calculated concentrations of your high-concentration calibration standards are consistently lower than their nominal values.

Possible Cause: Isotopic cross-contribution from high concentrations of chloramphenicol to the this compound internal standard signal.

Troubleshooting Workflow:

start Start: Non-Linear Calibration Curve Observed check_is Verify Internal Standard Concentration and Purity start->check_is exp_protocol Perform Experimental Protocol to Determine Cross-Contribution check_is->exp_protocol calc_correction Calculate Correction Factor exp_protocol->calc_correction apply_correction Apply Correction to Data calc_correction->apply_correction reassess_curve Re-evaluate Calibration Curve Linearity apply_correction->reassess_curve success Result: Linear Calibration Curve reassess_curve->success fail Result: Non-Linearity Persists reassess_curve->fail

Workflow for troubleshooting a non-linear calibration curve.

Solutions:

  • Experimentally Determine the Cross-Contribution Factor:

    • Prepare a series of chloramphenicol solutions of known concentrations (without the CAP-d5 internal standard).

    • Analyze these solutions using your LC-MS/MS method and monitor the MRM transition for CAP-d5 (e.g., 326 -> 157).

    • Also, analyze a solution containing only the CAP-d5 internal standard at the concentration used in your assay.

    • Calculate the percentage of the chloramphenicol signal that is detected in the CAP-d5 channel. This is your cross-contribution factor.[2][4]

  • Apply a Mathematical Correction: Once you have determined the cross-contribution factor, you can correct your data using the following formula:

    Corrected IS Response = Measured IS Response - (Measured Analyte Response * Cross-Contribution Factor)

    Use the corrected internal standard response to recalculate the analyte/internal standard peak area ratios and regenerate your calibration curve.

Experimental Protocols

Protocol for Determining the Isotopic Cross-Contribution Factor

Objective: To quantify the percentage of the chloramphenicol signal that contributes to the this compound signal.

Materials:

  • Chloramphenicol certified reference standard.

  • This compound certified reference standard.

  • LC-MS grade solvents (as per your analytical method).

  • Calibrated pipettes and volumetric flasks.

  • LC-MS/MS system.

Procedure:

  • Prepare a High-Concentration Chloramphenicol Stock Solution: Prepare a stock solution of chloramphenicol in a suitable solvent at a concentration that represents the high end of your calibration curve (e.g., 1000 ng/mL).

  • Prepare a this compound Working Solution: Prepare a solution of CAP-d5 at the exact concentration you use as an internal standard in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration chloramphenicol solution and acquire data for both the chloramphenicol and this compound MRM transitions.

    • Inject the this compound working solution and acquire data for the this compound MRM transition.

  • Data Analysis:

    • Determine the peak area of the signal observed in the CAP-d5 channel when injecting the high-concentration CAP solution.

    • Determine the peak area of the CAP-d5 working solution.

    • Calculate the cross-contribution factor as a percentage.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from the experimental protocol to determine the cross-contribution factor.

SampleAnalyte Concentration (ng/mL)IS Concentration (ng/mL)Peak Area (Analyte Channel)Peak Area (IS Channel)
High Conc. CAP100001,500,00015,000
IS Working Soln.050Not Detected1,200,000

Calculation of Cross-Contribution Factor:

  • Cross-Contribution Signal from Analyte = 15,000

  • Signal of Analyte at High Concentration = 1,500,000

  • Cross-Contribution Factor = (15,000 / 1,500,000) * 100% = 1.0%

Logical Relationships in Isotopic Correction

The following diagram illustrates the logical flow of correcting for isotopic cross-contribution.

raw_data Acquire Raw Data (Analyte and IS Peak Areas) measured_analyte Measured Analyte Peak Area raw_data->measured_analyte measured_is Measured IS Peak Area raw_data->measured_is correction_calc Calculate Correction: Corrected IS Area = Measured IS Area - (Measured Analyte Area * Factor) measured_analyte->correction_calc ratio_calc Calculate Corrected Ratio: Analyte Area / Corrected IS Area measured_analyte->ratio_calc measured_is->correction_calc cross_contribution Determine Cross-Contribution Factor (%) cross_contribution->correction_calc corrected_is Corrected IS Peak Area correction_calc->corrected_is corrected_is->ratio_calc calibration Generate Calibration Curve with Corrected Ratios ratio_calc->calibration quantification Quantify Unknown Samples calibration->quantification

References

Technical Support Center: Optimizing Chloramphenicol-d5 Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with chloramphenicol-d5 (CAP-d5) in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides and frequently asked questions to help you improve ionization efficiency and achieve reliable, high-sensitivity results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound in ESI-MS?

A1: Negative ion mode ESI is the most effective and commonly used ionization mode for both chloramphenicol and its deuterated internal standard, this compound.[1][2][3] This is because the chloramphenicol molecule can readily lose a proton to form the [M-H]⁻ ion.

Q2: What are the typical MRM transitions for chloramphenicol and this compound?

A2: For quantitative analysis using tandem mass spectrometry, specific multiple reaction monitoring (MRM) transitions are monitored. Commonly used transitions are:

  • Chloramphenicol (CAP): The precursor ion is m/z 321. The most common product ions for quantification and confirmation are m/z 152, 194, and 257.[1][4] The transition m/z 321 > 152 often provides a higher MS-MS response.[4]

  • This compound (CAP-d5): The precursor ion is m/z 326. The corresponding product ions are m/z 157 and 262.[1][5]

Q3: How can I minimize matrix effects when analyzing complex samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex matrices like milk powder, honey, and biological fluids.[6][7] Strategies to mitigate these effects include:

  • Effective Sample Preparation: Utilize robust sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[6][8]

  • Chromatographic Separation: Optimize your HPLC method to separate chloramphenicol from co-eluting matrix components.[6]

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[6][9]

Q4: Can in-source fragmentation affect my analysis?

A4: Yes, in-source fragmentation, also known as source-induced dissociation (SID), can occur and may impact your results.[10][11][12] It is crucial to optimize source parameters like fragmentor voltage or cone voltage to control this process. While in-source fragmentation can sometimes be used for qualitative analysis, for quantitative methods, it's generally preferable to minimize it and rely on collision-induced dissociation (CID) in the collision cell for fragmentation.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ESI-MS analysis of this compound.

Issue 1: Low Signal Intensity or Poor Ionization Efficiency

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Ensure the mobile phase promotes efficient ionization. A common mobile phase consists of a mixture of acetonitrile or methanol and an aqueous solution with additives.[1][13] Consider adding a small percentage of a weak acid, like acetic acid, to the mobile phase to facilitate proton abstraction in negative mode.[8][14] Experiment with different organic modifiers and additives to find the optimal composition for your system.
Incorrect ESI Source Parameters Optimize key source parameters including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters significantly influence the desolvation and ionization processes.[8]
Matrix-Induced Ion Suppression Significant ion suppression can occur in complex samples.[6] Implement a more rigorous sample cleanup procedure (e.g., SPE) to remove interfering compounds.[6][8] Diluting the sample extract can also help reduce matrix effects, though this may impact the limit of detection.

Issue 2: Inconsistent or Unstable Signal

Possible Cause Troubleshooting Steps
Fluctuations in ESI Spray An unstable spray can lead to a fluctuating signal. Visually inspect the spray needle for any blockage or irregular spray pattern. Ensure a consistent flow of the mobile phase from the LC system.
Contaminated Ion Source A dirty ion source can cause signal instability. Perform routine cleaning and maintenance of the ESI source components, including the capillary, skimmer, and lenses, as recommended by the instrument manufacturer.
Inadequate Equilibration Time Ensure the LC column is fully equilibrated with the mobile phase before injecting your samples. An unequilibrated column can lead to shifting retention times and unstable signal intensity.

Issue 3: Unexpected Adduct Formation

Possible Cause Troubleshooting Steps
Presence of Salts in the Sample or Mobile Phase High concentrations of salts (e.g., sodium) can lead to the formation of adducts like [M+Na-H]⁻. Use high-purity solvents and reagents. If the sample contains high salt concentrations, consider a desalting step during sample preparation.
Chlorine Adducts The use of chlorinated solvents in sample preparation can sometimes lead to the formation of chloride adducts [M+Cl]⁻.[15] Whenever possible, avoid using chlorinated solvents.
Unusual Methylation In some cases, offline methylation of chloramphenicol has been observed in methanol or acetonitrile solutions, leading to unexpected ions.[16] If you observe unexpected high-mass ions, consider preparing fresh standards and samples.

Experimental Protocols

Below are detailed methodologies for key experiments related to optimizing this compound analysis.

Protocol 1: Mobile Phase Optimization

  • Objective: To determine the optimal mobile phase composition for maximizing the ionization efficiency of this compound.

  • Materials:

    • This compound standard solution (1 µg/mL in methanol).

    • HPLC-grade acetonitrile, methanol, and water.

    • HPLC-grade acetic acid and ammonium formate.

  • Procedure:

    • Prepare a series of mobile phases with varying compositions. For example:

      • Mobile Phase A: Water with 0.1% acetic acid.

      • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

      • Test different gradients of A and B.

    • Alternatively, test isocratic conditions with different ratios of organic to aqueous phase (e.g., 40:60 acetonitrile:10 mM ammonium formate at pH 3.0).[1]

    • Set up an infusion experiment by directly introducing the this compound standard solution into the ESI source using a syringe pump.

    • Sequentially introduce each mobile phase composition into the ESI source along with the standard solution.

    • Monitor the signal intensity of the [M-H]⁻ ion (m/z 326) for this compound.

    • The mobile phase composition that yields the highest and most stable signal is considered optimal.

Protocol 2: ESI Source Parameter Optimization

  • Objective: To optimize ESI source parameters to enhance the signal intensity of this compound.

  • Materials:

    • This compound standard solution (1 µg/mL in the optimized mobile phase).

  • Procedure:

    • Infuse the this compound standard solution into the mass spectrometer.

    • Systematically vary one source parameter at a time while keeping others constant. The parameters to optimize include:

      • Capillary Voltage (e.g., -2.5 to -4.5 kV)

      • Nebulizer Gas Pressure (e.g., 20-50 psi)

      • Drying Gas Flow Rate (e.g., 5-12 L/min)

      • Drying Gas Temperature (e.g., 250-400 °C)

    • Monitor the signal intensity of the m/z 326 ion.

    • Plot the signal intensity against each parameter to determine the optimal setting for each.

Data Presentation

Table 1: Comparison of Mobile Phase Additives on Signal Intensity

Mobile Phase CompositionAnalyteAverage Signal Intensity (Arbitrary Units)Relative Standard Deviation (%)
50:50 ACN:H₂OCAP-d51.2 x 10⁶4.5
50:50 ACN:H₂O + 0.1% Acetic AcidCAP-d53.5 x 10⁶2.1
50:50 ACN:H₂O + 10 mM Ammonium FormateCAP-d52.8 x 10⁶2.8

Note: The data presented in this table is illustrative and will vary depending on the specific instrument and experimental conditions.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_matrix Matrix Effects cluster_end Resolution start Low Signal Intensity check_mp Optimize Mobile Phase start->check_mp check_source Optimize Source Parameters start->check_source matrix_effect Suspect Matrix Effects? check_mp->matrix_effect check_source->matrix_effect cleanup Improve Sample Cleanup (SPE/LLE) matrix_effect->cleanup Yes end Signal Improved matrix_effect->end No dilute Dilute Sample cleanup->dilute dilute->end

Caption: Troubleshooting workflow for low signal intensity.

Experimental_Workflow cluster_prep Preparation cluster_opt Optimization cluster_analysis Analysis cluster_result Result prep_std Prepare CAP-d5 Standard infusion Infuse Standard into MS prep_std->infusion prep_mp Prepare Mobile Phases opt_mp Test Mobile Phases prep_mp->opt_mp infusion->opt_mp opt_source Optimize Source Parameters opt_mp->opt_source data_acq Acquire Data opt_source->data_acq data_eval Evaluate Signal Intensity data_acq->data_eval final_method Final Optimized Method data_eval->final_method

References

Validation & Comparative

A Comparative Guide to Validated Methods for Chloramphenicol Analysis Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated analytical methods for the quantification of chloramphenicol, leveraging the precision of chloramphenicol-d5 as an internal standard. This document outlines key performance data, detailed experimental protocols, and a visual workflow to aid in the selection and implementation of a robust analytical strategy.

The use of chloramphenicol (CAP) in food-producing animals is widely banned due to its potential adverse effects on human health, including aplastic anemia.[1] Consequently, regulatory bodies like the European Union have established stringent minimum required performance limits (MRPL) for CAP in various food matrices, necessitating highly sensitive and specific analytical methods for its detection and quantification.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the technology of choice for this purpose, offering exceptional sensitivity and specificity.[1] The incorporation of a stable isotope-labeled internal standard, such as this compound (CAP-d5), is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[3][4]

This guide compares the performance of several validated LC-MS/MS methods for chloramphenicol analysis across different matrices, providing a comprehensive overview of their capabilities.

Performance Data Comparison

The following tables summarize the quantitative performance data from various validated methods for the analysis of chloramphenicol using this compound as an internal standard.

Table 1: Method Performance in Milk

ParameterMethod 1[3][4]Method 2[1]Method 3
Linearity (Range) 0.1–2.0 µg/kg (R² > 0.99)0.05-0.30 µg/kg (R² = 0.9954)Not specified
Limit of Quantification (LOQ) 0.1 µg/kg< 0.050 µg/kg (for screening)0.025 µg/kg (LCL)
Recovery 96.5 ± 10.59%Not explicitly stated81 to 110%
Precision (Repeatability) 10.6% (%CV)8.0% (%CV at 0.3 µg/kg)2.7–9.7% (RSD)
Decision Limit (CCα) Not specified0.087 µg/kgNot specified
Detection Capability (CCβ) Not specified0.12 µg/kgNot specified

Table 2: Method Performance in Meat and Honey

ParameterMeat (Chicken)[5]Honey[2][6]
Linearity (Range) 0.01–1.0 µg/kg (r > 0.99)0.024–1.5 µg/kg (r² = 0.9944)
Limit of Quantification (LOQ) < 0.01 µg/kg0.047 µg/kg
Recovery 93.02% - 109.57%80.9% - 96.0%
Precision (Repeatability) < 5% (%CV)< 19% (%CV at LLOQ)
Signal-to-Noise Ratio (S/N) at LOQ/LOD 110.2 at 0.01 µg/kgNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of an analytical method. Below are summaries of the experimental protocols from the compared methods.

Method 1: Analysis in Milk[3][4]
  • Sample Preparation:

    • Spike milk sample with this compound internal standard.

    • Perform liquid-liquid extraction.

    • Clean up the extract using a Waters OASIS HLB solid-phase extraction (SPE) column.

    • Wash the SPE column with deionized water.

    • Elute chloramphenicol with methanol.

    • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 15% methanol in water.

    • Centrifuge and filter the final extract before LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity LC

    • MS System: Agilent 6470B triple-quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Method 2: Analysis in Meat (Chicken)[6]
  • Sample Preparation:

    • Weigh 2.0g of homogenized chicken meat.

    • Add 6ml of ethyl acetate, vortex, and centrifuge.

    • Evaporate the supernatant to dryness.

    • Reconstitute with 1ml of Hexane and Carbon Tetrachloride (1:1 v/v) and 1ml of mobile phase.

    • Filter using a 0.22 µM PTFE filter.

  • LC-MS/MS Conditions:

    • LC System: ExionLC™ AC

    • Column: Synergy Fusion RP 18e (50 X 2.6) mm 2.5µ

    • Mobile Phase: Water (A) and Acetonitrile (B) with a fast gradient.

    • Flow Rate: 0.4 ml/min

    • MS System: SCIEX Triple Quad™ 3500

    • Ion Source: Turbo V™ source with Curtain Gas™ interface.

Method 3: Analysis in Honey[2]
  • Sample Preparation:

    • Dilute 10g of honey with 30 mL of purified water (1:3 w/v).

    • Add this compound internal standard to a final concentration of 250 pg/mL.

    • Directly inject the diluted sample for online automated sample preparation.

  • LC-MS/MS Conditions:

    • LC System: Aria TLX-1 system with TurboFlow™ technology for automated sample preparation.

    • MS System: TSQ Vantage triple stage quadrupole mass spectrometer.

    • Ionization Mode: Heated Electrospray Ionization (H-ESI) in negative mode.

Workflow for Method Validation of Chloramphenicol Analysis

The following diagram illustrates a typical workflow for the validation of an analytical method for chloramphenicol using an internal standard, based on regulatory guidelines such as those from the European Commission Decision 2002/657/EC.[1][3][6]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting SamplePrep Sample Preparation (LLE, SPE, QuEChERS) LC_Params LC Parameters (Column, Mobile Phase, Gradient) SamplePrep->LC_Params MS_Params MS/MS Parameters (Transitions, CE, DP) LC_Params->MS_Params Data_Acquisition Data Acquisition MS_Params->Data_Acquisition Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Reproducibility) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOQ->Data_Acquisition Robustness Robustness Robustness->Data_Acquisition Stability Analyte Stability Stability->Data_Acquisition Quantification Quantification using CAP-d5 Data_Acquisition->Quantification Validation_Report Validation Report Generation Quantification->Validation_Report

Caption: Workflow for the validation of a chloramphenicol analytical method.

Conclusion

The presented data demonstrates that LC-MS/MS methods utilizing this compound as an internal standard provide the necessary sensitivity, accuracy, and precision for the analysis of chloramphenicol in various complex food matrices. The choice of a specific method will depend on the matrix of interest, required throughput, and available instrumentation. Methods employing simplified sample preparation techniques, such as the dilution approach for honey, can significantly increase sample throughput.[2] All discussed methods demonstrate compliance with or exceed the performance requirements set by regulatory authorities, ensuring their suitability for routine monitoring and confirmatory analysis of chloramphenicol residues.

References

Precision and Accuracy in Chloramphenicol Quantification: A Comparative Analysis of Methods with and without Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of chloramphenicol (CAP), a broad-spectrum antibiotic, is critical in ensuring food safety and therapeutic drug monitoring. Due to its potential toxicity in humans, including bone marrow depression, its use in food-producing animals is banned in many countries, necessitating sensitive and reliable analytical methods for its detection at trace levels.[1] This guide provides a comparative overview of analytical methodologies for chloramphenicol quantification, with a particular focus on the enhanced accuracy and precision afforded by the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of deuterated internal standards in LC-MS/MS analysis has become a gold standard for achieving accurate and reproducible quantitative results.[2] These standards, in which hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte of interest, chloramphenicol in this case. This similarity ensures they behave nearly identically during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.[2][3] This includes correcting for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, and for fluctuations in instrument performance.[2][4]

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different methods for chloramphenicol quantification. The data highlights the superior precision (lower %RSD) and accuracy (recovery closer to 100%) typically achieved with LC-MS/MS methods employing a deuterated internal standard.

Analytical MethodMatrixInternal StandardAccuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ)Reference
LC-MS/MS Poultry MealNot Specified94 - 100< 11-[5][6]
LC-MS/MS HoneyChloramphenicol-d592 - 104110.15 µg/kg[7]
LC-MS/MS Honeyd(s)-chloramphenicol>97< 10-[1]
LC-MS/MS Milk Powderd5-CAP-0.03 - 0.05 µg/kg (within-lab reproducibility)-[8]
LC-MS/MS Various FoodsCAP-D592.1 - 107.14.4 - 11.0 (repeatability)-[9]
LC-MS/MS Crab MeatNone51 - 86< 1-[10]
UV-Visible Spectrophotometry Pharmaceutical FormulationNone99.730.01850.03236 µg/ml[11]
Salting-Out Assisted Liquid-Liquid Extraction with LC-MS/MS HoneyNone>90--[12]

Experimental Protocols

LC-MS/MS Quantification of Chloramphenicol in Honey using a Deuterated Internal Standard

This protocol is a synthesized example based on common practices described in the cited literature.[1][7][13]

a. Sample Preparation:

  • Weigh 10 g of honey into a 50 mL centrifuge tube.

  • Add 30 mL of purified water and vortex until the honey is completely dissolved.[13]

  • Spike the sample with a known concentration of deuterated chloramphenicol (CAP-d5) internal standard.[13]

  • Extract the chloramphenicol and the internal standard from the diluted honey using ethyl acetate.

  • Centrifuge the mixture to separate the layers and collect the ethyl acetate (upper) layer.

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Perform separation on a C18 reverse-phase column.[5][7] A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with additives like acetic acid or ammonium acetate to improve peak shape and ionization.[9][10]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[9][13] Monitor for specific precursor-to-product ion transitions for both chloramphenicol and its deuterated internal standard. For chloramphenicol, a common transition is m/z 321 → 152.[8][9]

UV-Visible Spectrophotometric Quantification of Chloramphenicol

This method is suitable for pharmaceutical formulations where the concentration of chloramphenicol is significantly higher and the sample matrix is less complex.[11]

a. Sample Preparation:

  • Accurately weigh 100 mg of the chloramphenicol sample and dissolve it in 40 mL of methanol in a 100 mL volumetric flask. Make up the volume to the mark with methanol to get a stock solution of 1000 µg/mL.[11]

  • Prepare a working standard solution of 100 µg/mL by diluting the stock solution.[11]

  • Create a series of calibration standards by taking fresh aliquots of the working standard solution into 10 mL volumetric flasks to achieve a final concentration range of 5 to 30 µg/mL.[11]

b. Colorimetric Reaction and Measurement:

  • To each flask, add 1 mL of 0.01 M 1,10-phenanthroline solution, followed by 1 mL of 0.2% ferric chloride solution.[11]

  • Heat the resulting solution, then add 1 mL of 0.2 M orthophosphoric acid.[11]

  • Cool the solutions to room temperature and make up to the mark with distilled water.[11]

  • Measure the absorbance of the orange-red colored complex at 510 nm against a reagent blank.[11]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the quantification of chloramphenicol using LC-MS/MS with a deuterated internal standard.

Chloramphenicol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Result Sample Honey Sample Dilution Dilute with Water Sample->Dilution Spiking Spike with Deuterated Standard Dilution->Spiking Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spiking->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Accurate & Precise Chloramphenicol Concentration Data_Analysis->Result

Caption: Workflow for Chloramphenicol Quantification using LC-MS/MS with a Deuterated Standard.

References

A Researcher's Guide to Inter-laboratory Comparison of Chloramphenicol Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results for chloramphenicol is paramount. This guide provides an objective comparison of common methods used for chloramphenicol analysis, supported by data from various studies and proficiency tests. It details experimental protocols and visualizes workflows to aid in method selection and implementation.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the determination of chloramphenicol in different matrices, as reported in several studies. These methods are crucial for monitoring this banned antibiotic in food products.[1]

Table 1: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

MatrixSpiked Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Reference
Shrimp0.10859.40.080.3[2]
Shrimp0.25921.60.080.3[2]
Shrimp0.50853.10.080.3[2]
Shrimp1.01022.50.080.3[2]
Poultry Meat51057.590.160.50[3]
Poultry Meat101052.290.160.50[3]
Beef51047.630.160.50[3]
Beef101052.320.160.50[3]
Honey0.3 µg/kg>90---[4]
Multiple Matrices0.1-10.0 µg/kg92.1 - 107.14.4 - 11.0 (Repeatability)--[5]

Table 2: Performance of Gas Chromatography-Electron Capture Detection (GC-ECD) Method

MatrixFortification Level (µg/kg)Repeatability (%)Intra-laboratory Reproducibility (%)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Reference
Muscle Tissue0.3<8≤90.070.12[6]
Muscle Tissue0.45<8≤90.070.12[6]
Muscle Tissue0.6<8≤90.070.12[6]

Table 3: Performance of High-Performance Liquid Chromatography (HPLC) Method

MatrixLinearity Range (µg/ml)Limit of Detection (LOD) (µg/ml)Limit of Quantitation (LOQ) (µg/ml)Correlation Coefficient (r²)Reference
Bulk Drug/Pharmaceuticals40-1201.40394.67980.9995[7]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results across laboratories. Below are summarized protocols for the key analytical methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chloramphenicol in Shrimp[2][8]
  • Sample Preparation:

    • Pulverize shrimp tissue with dry ice.

    • Extract with ethyl acetate.

    • Evaporate the extract with nitrogen gas.

    • Treat the residue with hexane and an aqueous NaCl solution.

    • Back-extract into ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in a methanol-water solution.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 reversed-phase column.

    • Use a mobile phase gradient of acetonitrile and ammonium acetate.

    • Detect and quantify chloramphenicol using electrospray negative mode tandem mass spectrometry.

    • Monitor for the precursor ion (m/z 321) and at least two product ions (e.g., m/z 152, 194).

Gas Chromatography-Electron Capture Detection (GC-ECD) for Chloramphenicol in Muscle Tissue[6]
  • Sample Preparation and Derivatization:

    • Homogenize the muscle tissue.

    • Extract chloramphenicol from the tissue.

    • Use a meta isomer of chloramphenicol as an internal standard.

    • Perform a clean-up procedure to remove interfering substances.

    • Derivatize the extract to make it suitable for gas chromatography.

  • GC-ECD Analysis:

    • Inject the derivatized sample into the GC-ECD system.

    • Separate the components on a suitable capillary column.

    • Detect the derivatized chloramphenicol using an electron capture detector.

    • Quantify based on the peak area relative to the internal standard.

High-Performance Liquid Chromatography (HPLC) for Chloramphenicol in Bulk Drug and Pharmaceutical Formulations[7]
  • Sample Preparation:

    • Prepare standard solutions of chloramphenicol in a suitable diluent.

    • Prepare sample solutions from the bulk drug or pharmaceutical formulation.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • The mobile phase consists of a mixture of sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1), with the pH adjusted to 5.0.[7]

    • Inject the standard and sample solutions.

    • Perform the analysis at a wavelength of 272 nm with a flow rate of 2.0 ml/min.[7]

    • The retention time for chloramphenicol is approximately 3.551 minutes.[7]

Visualizing the Workflow

Diagrams can clarify complex processes. Below are visualizations for the workflow of an inter-laboratory comparison study and a comparison of the analytical workflows for LC-MS/MS and ELISA.

G cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting A Study Design & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Homogenization of Test Material B->C D Characterization of Test Material (Homogeneity & Stability Testing) C->D E Distribution of Test Samples to Laboratories D->E F Analysis of Samples by Participating Laboratories E->F G Submission of Results to Coordinator F->G H Statistical Analysis of Results (e.g., Z-scores) G->H I Evaluation of Laboratory Performance H->I J Issuance of Final Report I->J

Caption: Workflow of an Inter-laboratory Comparison Study.

G cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow lcms_start Sample Extraction & Cleanup lcms_sep Chromatographic Separation (LC) lcms_start->lcms_sep lcms_ion Ionization lcms_sep->lcms_ion lcms_mass Mass Analysis (MS/MS) lcms_ion->lcms_mass lcms_detect Detection & Quantification lcms_mass->lcms_detect lcms_end Highly Specific & Quantitative Result lcms_detect->lcms_end elisa_start Sample Preparation elisa_coat Antigen/Antibody Coating on Plate elisa_start->elisa_coat elisa_bind Competitive Binding (Sample vs. Enzyme Conjugate) elisa_coat->elisa_bind elisa_wash Washing Step elisa_bind->elisa_wash elisa_sub Substrate Addition & Color Development elisa_wash->elisa_sub elisa_read Absorbance Reading elisa_sub->elisa_read elisa_end Screening Result (Semi-Quantitative) elisa_read->elisa_end

References

A Comparative Guide to Chloramphenicol-d5 and ¹³C-labeled Chloramphenicol as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for achieving precision and accuracy. This guide provides a comprehensive comparison of two such standards for the antibiotic chloramphenicol: Deuterium-labeled Chloramphenicol (Chloramphenicol-d5) and Carbon-13-labeled Chloramphenicol (¹³C-labeled Chloramphenicol).

Core Principles: Deuterium vs. Carbon-13 Labeling

Stable isotope-labeled internal standards are ideal for quantitative analysis as they are chemically identical to the analyte and thus behave similarly during sample preparation, chromatography, and ionization. However, the choice of isotope can significantly impact analytical performance.

This compound is synthesized by replacing five hydrogen atoms with deuterium atoms. ¹³C-labeled Chloramphenicol , on the other hand, involves the substitution of carbon atoms with the heavier ¹³C isotope. These differences in labeling give rise to distinct advantages and disadvantages.

Performance Comparison

FeatureThis compound (Deuterium Labeled)¹³C-labeled Chloramphenicol (Carbon-13 Labeled)Supporting Rationale
Chromatographic Co-elution May exhibit slight retention time shifts compared to unlabeled chloramphenicol.Expected to have virtually identical retention time to unlabeled chloramphenicol.The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties, affecting chromatographic separation. The mass difference between ¹³C and ¹²C is smaller, resulting in negligible chromatographic isotope effects.
Isotopic Stability Potential for back-exchange of deuterium with hydrogen from the solvent or matrix, especially at labile positions.The ¹³C-label is covalently bonded within the carbon skeleton and is not susceptible to exchange.Carbon-carbon bonds are highly stable, ensuring the integrity of the label throughout the analytical process.
Matrix Effect Compensation The potential for chromatographic separation from the analyte can lead to incomplete compensation for matrix-induced ion suppression or enhancement.Co-elution with the analyte ensures that both the standard and the analyte experience the same matrix effects at the same time, leading to more accurate correction.For accurate compensation, the internal standard must experience the same ionization conditions as the analyte, which is best achieved with perfect co-elution.
Mass Difference Provides a 5 Dalton mass shift from the unlabeled compound.The mass shift depends on the number of ¹³C atoms incorporated (e.g., ¹³C₆-Chloramphenicol provides a 6 Dalton shift).A sufficient mass difference is necessary to prevent isotopic crosstalk and ensure accurate measurement of both the analyte and the internal standard.
Cost and Availability Generally less expensive and more widely available.Typically more expensive to synthesize and may have more limited availability.The synthetic routes for incorporating ¹³C are often more complex and costly than those for deuterium labeling.

Experimental Protocol: Quantification of Chloramphenicol in Biological Matrices using Isotope Dilution LC-MS/MS

This protocol is a representative example for the quantification of chloramphenicol using a stable isotope-labeled internal standard. While this compound is explicitly mentioned, the same procedure would be applicable for ¹³C-labeled Chloramphenicol.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological matrix (e.g., plasma, urine, tissue homogenate), add a known concentration of this compound (or ¹³C-labeled Chloramphenicol) internal standard solution.

  • Vortex mix for 30 seconds.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate chloramphenicol from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Chloramphenicol: Precursor ion (m/z 321.0) to product ions (e.g., m/z 152.0, 257.1).

      • This compound: Precursor ion (m/z 326.0) to product ions (e.g., m/z 157.0, 262.1).

      • ¹³C₆-Chloramphenicol: Precursor ion (m/z 327.0) to product ions (e.g., m/z 158.0, 257.1).

    • Optimize collision energies and other MS parameters for maximum signal intensity.

3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of chloramphenicol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Matrix Biological Matrix (e.g., Plasma) Spike Add Internal Standard (this compound or ¹³C-Chloramphenicol) Matrix->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Experimental workflow for chloramphenicol quantification.

G cluster_0 Deuterium Labeled (this compound) cluster_1 ¹³C Labeled (¹³C-Chloramphenicol) D_Label Deuterium Labeling D_Shift Potential Chromatographic Shift D_Label->D_Shift D_Exchange Risk of H/D Exchange D_Label->D_Exchange C_Label ¹³C Labeling D_Comp Incomplete Matrix Effect Compensation D_Shift->D_Comp C_Coelute Co-elution with Analyte C_Label->C_Coelute C_Stable High Isotopic Stability C_Label->C_Stable C_Comp Accurate Matrix Effect Compensation C_Coelute->C_Comp

Caption: Logical relationship of labeling type and performance.

Conclusion

For routine analyses where cost is a major consideration and the analytical method is well-validated, This compound can be a suitable internal standard. However, for applications demanding the highest level of accuracy and precision, especially in complex biological matrices where significant matrix effects are anticipated, ¹³C-labeled Chloramphenicol is the superior choice. Its greater isotopic stability and co-elution with the native analyte provide more reliable compensation for analytical variability, leading to more robust and defensible quantitative results. Researchers should weigh the analytical requirements of their study against the cost and availability of these standards to make an informed decision.

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Isotopically Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and reliability. This guide provides an objective comparison of the performance of deuterated (a type of stable isotope-labeled) internal standards against their non-isotopically labeled (e.g., structural analog) counterparts, supported by experimental data and detailed protocols.

The primary role of an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) is to compensate for the variability inherent in the analytical workflow.[1] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, an ideal internal standard should mimic the behavior of the analyte of interest, thereby ensuring accurate quantification despite potential sample loss or matrix effects.[2] While both deuterated and non-isotopically labeled compounds are employed for this purpose, their ability to achieve this ideal varies significantly.

Performance Under the Microscope: A Head-to-Head Comparison

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the gold standard in bioanalysis.[1][3] Their physicochemical properties are nearly identical to the analyte, leading to superior performance in correcting for analytical variability. Conversely, non-isotopically labeled internal standards, often structural analogs of the analyte, may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, which can compromise data accuracy.[4][5]

Key Performance Parameters:
  • Matrix Effects: This phenomenon, where co-eluting endogenous components in a biological sample suppress or enhance the ionization of the analyte, is a major source of error in LC-MS/MS assays.[6] Deuterated internal standards, due to their near-identical chemical structure and co-elution with the analyte, experience and therefore compensate for matrix effects much more effectively than structural analogs.[7] In some cases, the matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more.[6]

  • Recovery: The efficiency of extracting the analyte from the biological matrix is another critical variable. Deuterated standards track the analyte's recovery during sample preparation with high fidelity. Structural analogs, however, can have significantly different recoveries. For instance, a 35% difference in extraction recovery between haloperidol and its deuterated internal standard has been reported.[6]

  • Accuracy and Precision: The ultimate measure of an analytical method's performance is its accuracy (closeness to the true value) and precision (reproducibility). The superior ability of deuterated standards to correct for variability consistently leads to more accurate and precise results.

Quantitative Data Summary

The following tables summarize experimental data from studies comparing the performance of deuterated and non-isotopically labeled internal standards.

Analyte Internal Standard Type Performance Parameter Observed Value Conclusion
Kahalalide FAnalog ISMean Bias96.8% (n=284)The deuterated IS showed a mean bias closer to 100% and significantly lower variance, indicating improved accuracy and precision.[4]
Deuterated ISMean Bias100.3% (n=340)
Analog ISStandard Deviation8.6%
Deuterated ISStandard Deviation7.6%
SirolimusStructural Analog (DMR)Interpatient Assay Imprecision (CV)7.6% - 9.7%The deuterated IS demonstrated consistently lower imprecision in patient samples, highlighting its superior ability to handle inter-individual matrix variability.[8]
Deuterated (SIR-d3)Interpatient Assay Imprecision (CV)2.7% - 5.7%
CarvedilolDeuterated ISDifference in Matrix Effect vs. AnalyteUp to 26% or moreEven with a deuterated IS, slight differences in retention time can lead to differential matrix effects, emphasizing the importance of chromatographic co-elution.[6]
HaloperidolDeuterated ISDifference in Extraction Recovery vs. Analyte35%This significant difference highlights a potential pitfall of deuterated standards if the deuterium label alters the molecule's properties.[6]

Table 1: Performance Comparison of Deuterated vs. Non-Isotopically Labeled Internal Standards.

Experimental Protocols

To rigorously evaluate and compare the performance of a deuterated versus a non-isotopically labeled internal standard, a comprehensive validation protocol is essential. The following outlines the key experiments based on regulatory guidelines from the FDA and EMA.[9][10]

Stock and Working Solution Preparation
  • Prepare separate stock solutions of the analyte, the deuterated internal standard, and the non-isotopically labeled internal standard in an appropriate organic solvent.

  • Prepare working solutions by diluting the stock solutions to the desired concentrations for spiking into the biological matrix.

Calibration Curve and Quality Control (QC) Samples
  • Prepare calibration curves for the analyte in the biological matrix of interest (e.g., plasma) using eight non-zero concentration levels, spanning the expected range of the study samples.

  • Prepare at least four levels of QC samples in the same matrix: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Bioanalytical Method Validation Experiments

For each internal standard, perform the following validation experiments:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and the internal standard.

  • Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with the analyte and the internal standard at low and high concentrations.

    • Compare the peak areas to those of neat solutions of the analyte and internal standard at the same concentrations.

    • The matrix factor should be consistent across the different sources, with a CV of ≤15%.

  • Recovery:

    • Spike the analyte and internal standard into the biological matrix before extraction at three concentration levels (low, medium, and high).

    • After extraction, analyze the samples and compare the peak areas to those of post-extraction spiked samples.

    • The recovery of the analyte and the internal standard should be consistent, with a CV of ≤15%.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Analyte Extraction (e.g., SPE, LLE, PP) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result

A typical bioanalytical workflow using an internal standard.

Decision-making flowchart for internal standard selection.

Conclusion

The choice between a deuterated and a non-isotopically labeled internal standard has significant implications for the quality and reliability of bioanalytical data. While the initial investment in a deuterated standard may be higher, the long-term benefits of improved accuracy, precision, and method robustness are substantial, particularly in the context of regulated drug development.[4] The experimental evidence strongly supports the use of deuterated internal standards as the preferred choice for mitigating variability and ensuring the integrity of pharmacokinetic and toxicokinetic data. However, careful validation is always necessary to confirm the suitability of any internal standard for a specific bioanalytical method.

References

A Comparative Guide to ELISA and LC-MS/MS for Chloramphenicol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of chloramphenicol (CAP) is paramount due to its potential toxicity and the strict regulatory limits on its presence in food products. This guide provides an objective comparison of two predominant analytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for confirmation and quantification. This comparison is supported by experimental data from various studies, detailing the performance and protocols of each technique.

At a Glance: ELISA vs. LC-MS/MS for Chloramphenicol Detection

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Immunoassay based on antigen-antibody reaction.Separation by chromatography, detection by mass-to-charge ratio.
Primary Use High-throughput screening of a large number of samples.Confirmatory analysis and precise quantification.
Sensitivity High, with detection capabilities often in the sub-µg/kg range.Very high, with detection limits (LOD) as low as 0.08 µg/kg.[1]
Specificity Prone to cross-reactivity, leading to potential false-positive results.[2]Highly specific, capable of distinguishing CAP from structurally similar molecules.
Speed Relatively fast, allowing for the rapid screening of many samples.More time-consuming due to sample preparation and chromatographic run times.
Cost Lower cost per sample, especially for large batches.Higher initial instrument cost and operational expenses.
Validation Often used as a screening method validated against a confirmatory method like LC-MS/MS.Considered the "gold standard" for confirmation, with validation often following guidelines like the European Commission Decision 2002/657/EC.[3][4][5][6]

Performance Data: A Quantitative Comparison

The following tables summarize the performance characteristics of ELISA and LC-MS/MS for chloramphenicol detection as reported in various studies.

ELISA Performance Data
MatrixDetection Capability (CCβ)Recovery (%)Reference
Bovine Milk0.12 ng/mL73-100[4][7]
Chicken MuscleNot explicitly stated, but positive samples ranged from 12.64 to 226.22 ng/kgNot explicitly stated[3][8]
Shrimp0.1 µg/kg (with organic solvent extraction)Not explicitly stated[2][9]
Various Foods0.15 µg/kgNot explicitly stated[5]
LC-MS/MS Performance Data
MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Shrimp0.08 ppb (ng/g)0.3 ppb (ng/g)85-102[1]
Chicken MuscleNot explicitly statedNot explicitly stated97.3-104.0[3]
Bovine MilkNot explicitly statedNot explicitly stated88-100[4][7]
Various FoodsNot explicitly stated0.1 ng/g>50[10]
Liver (Bovine, Equine, Porcine)0.1 ng/gNot explicitly stated>85% (accuracy)[11]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both ELISA and LC-MS/MS in the detection of chloramphenicol.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample Sample (e.g., Milk, Tissue) Homogenize Homogenization Sample->Homogenize Extraction Extraction (e.g., Ethyl Acetate, Methanol) Homogenize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation (if needed) Centrifuge->Evaporation Reconstitution Reconstitution in Buffer Evaporation->Reconstitution AddSample Add Sample/Standard & Enzyme Conjugate Reconstitution->AddSample Plate Antibody-coated Microtiter Plate Plate->AddSample Incubate1 Incubation AddSample->Incubate1 Wash1 Washing Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate2 AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction Read Read Absorbance at 450 nm StopReaction->Read Calculate Calculate Concentration (Inverse Proportional to Absorbance) Read->Calculate

ELISA Workflow for Chloramphenicol Detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Sample (e.g., Shrimp, Muscle) Homogenize Homogenization (with Internal Standard) Sample->Homogenize Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Homogenize->Extraction Cleanup Clean-up (e.g., SPE, Hexane wash) Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) (Negative Mode) Separation->Ionization MS1 Mass Selection (Q1) (Precursor Ion m/z 321) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Mass Analysis (Q3) (Product Ions, e.g., m/z 152, 194) Fragmentation->MS2 Quantification Quantification based on Peak Area MS2->Quantification

LC-MS/MS Workflow for Chloramphenicol Confirmation.

Detailed Experimental Protocols

ELISA Protocol for Chloramphenicol Screening

This protocol is a generalized procedure based on common practices found in the literature.[2][3][8][12]

  • Sample Preparation:

    • Homogenize 1-5 grams of the sample (e.g., shrimp tissue, chicken muscle).

    • Perform an extraction using an appropriate solvent such as ethyl acetate or a phosphate buffer. For some matrices like milk, a simple de-fatting step may be sufficient.[3][13]

    • For solvent extractions, the organic layer is typically separated, evaporated to dryness, and the residue is reconstituted in a sample dilution buffer.[13] For aqueous extractions, the supernatant after centrifugation may be used directly.[2]

  • ELISA Procedure:

    • Add 50 µL of the prepared sample, standards, and controls to the wells of a chloramphenicol antibody-coated microtiter plate.

    • Add 50 µL of the enzyme conjugate (e.g., CAP-HRP) to each well.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

    • Wash the plate multiple times with a wash buffer to remove unbound reagents.

    • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark for color development (e.g., 15-30 minutes).

    • Stop the reaction by adding 100 µL of a stop solution (e.g., sulfuric acid).

    • Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of chloramphenicol in the sample.[2]

LC-MS/MS Protocol for Chloramphenicol Confirmation

This protocol represents a typical confirmatory method for chloramphenicol.[1][3][14]

  • Sample Preparation:

    • Homogenize a known amount of the sample (e.g., 5 grams) with an internal standard (e.g., d5-chloramphenicol).

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • The extract is often subjected to a clean-up step, which may involve defatting with n-hexane or solid-phase extraction (SPE) to remove interfering matrix components.[2][9]

    • The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent, often the mobile phase used for the LC separation.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the prepared sample extract into the LC system.

      • Separation is typically achieved on a C18 reversed-phase column.

      • The mobile phase often consists of a mixture of water, acetonitrile, and/or methanol, sometimes with additives like acetic acid or ammonium acetate to improve peak shape and ionization.[1][3]

    • Tandem Mass Spectrometry (MS/MS):

      • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.[1][3][7]

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion for chloramphenicol (m/z 321) is selected in the first quadrupole.[1][3]

      • The precursor ion is fragmented in the collision cell, and specific product ions (e.g., m/z 152, 194, 257) are monitored in the third quadrupole.[1][3][7]

      • The presence of chloramphenicol is confirmed by the detection of these specific transitions at the correct retention time, and quantification is performed by comparing the peak area of the sample to that of a calibration curve.

Conclusion

The cross-validation of ELISA and LC-MS/MS for the detection of chloramphenicol demonstrates a robust and reliable analytical strategy. ELISA serves as an effective, rapid, and cost-efficient screening tool, ideal for analyzing large numbers of samples. However, due to the potential for false positives, all presumptive positive results from ELISA should be confirmed using a more specific and sensitive method. LC-MS/MS is the undisputed gold standard for confirmation, providing highly specific and quantifiable results that meet stringent regulatory requirements. The choice of method, or the combination thereof, will depend on the specific needs of the laboratory, including sample throughput, required level of certainty, and available resources.

References

Performance Under the Microscope: Linearity and Detection Range of Chloramphenicol Analysis Using Chloramphenicol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chloramphenicol is paramount. This guide provides a comprehensive comparison of the analytical performance, specifically focusing on linearity and the range of detection, when employing chloramphenicol-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted gold standard for the precise and accurate quantification of chloramphenicol in various complex matrices. Its chemical and physical properties closely mimic the analyte of interest, chloramphenicol, allowing for effective correction of matrix effects and variations during sample preparation and analysis. This guide delves into the experimental data that underscores the reliability of this approach.

Comparative Performance Data

The following table summarizes the linearity and detection limits for chloramphenicol analysis using this compound as an internal standard across different matrices, as reported in various validation studies.

MatrixLinearity (R²)Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Milk> 0.990.1 - 2.0 µg/kgNot Reported0.1 µg/kg[1]
Honey> 0.992Not SpecifiedNot Reported0.15 µg/kg[2]
Honey0.99440.024 - 1.5 µg/kg0.023 µg/kg0.047 µg/kg[3]
Animal Tissues0.99 - 0.9980.1 - 10.0 µg/kgNot ReportedNot Reported[4]
HoneyNot ReportedNot Specified0.1 µg/kgNot Reported[5]

The Advantage of this compound Over Alternatives

While other compounds, such as meta-chloramphenicol or thiamphenicol, have been used as internal standards, this compound, as a stable isotope-labeled analogue, offers distinct advantages:

  • Co-elution: this compound has nearly identical chromatographic behavior to chloramphenicol, ensuring they experience the same matrix effects during elution.

  • Similar Ionization Efficiency: Both compounds exhibit comparable ionization efficiency in the mass spectrometer source, leading to more accurate and precise quantification.

  • Correction for Matrix Effects: The deuterated standard effectively compensates for signal suppression or enhancement caused by the sample matrix, a common challenge in complex biological samples.

One study highlighted that using a stable isotope-labeled internal standard, such as this compound, significantly improves recovery and lowers the limit of detection compared to external matrix-matched standard calibration.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of chloramphenicol in a biological matrix using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Matrix (e.g., Milk, Honey) Spike Spike with this compound Internal Standard Sample->Spike Addition of IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Homogenization Cleanup Sample Cleanup and Concentration Extraction->Cleanup Purification LC UPLC/HPLC Separation Cleanup->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization & Fragmentation Integration Peak Integration MS->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Peak Area Ratios Quantification Quantification of Chloramphenicol Calibration->Quantification Calculation of Concentration

Workflow for Chloramphenicol Analysis

Detailed Experimental Protocol

This section provides a representative experimental protocol for the analysis of chloramphenicol in honey using this compound as an internal standard, based on methodologies described in the cited literature.[2]

1. Materials and Reagents

  • Chloramphenicol (CAP) and this compound (CAP-d5) standards

  • Ethyl acetate, n-hexane, carbon tetrachloride (analytical grade)

  • Milli-Q water

  • Acetonitrile (LC-MS grade)

  • UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm)

2. Standard Solution Preparation

  • Prepare stock solutions of CAP and CAP-d5 in acetonitrile.

  • Prepare working standard solutions by serial dilution of the stock solutions.

3. Sample Preparation

  • Weigh 2 g of honey into a 50 mL centrifuge tube.

  • Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute.

  • Spike the sample with a known amount of CAP-d5 internal standard solution.

  • Add 10 mL of ethyl acetate and centrifuge at 4500 rpm for 3 cycles.

  • Collect the supernatant and evaporate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue with 1 mL of Milli-Q water and 1 mL of n-hexane:carbon tetrachloride (50:50, v/v).

  • Vortex and transfer the upper layer to a UPLC vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Milli-Q water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1.5 min: 90% A, 10% B

    • 1.5-4.6 min: 10% A, 90% B

    • 4.6-7.0 min: 90% A, 10% B

  • Flow Rate: 250 µL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • MS System: Tandem quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • MRM Transitions: Monitor appropriate precursor and product ions for CAP and CAP-d5.

5. Data Analysis

  • Quantify chloramphenicol by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of chloramphenicol in the samples from the calibration curve.

This guide consolidates data from multiple studies, demonstrating the robust performance of this compound as an internal standard for the sensitive and reliable quantification of chloramphenicol. The provided experimental protocol offers a starting point for researchers to develop and validate their own analytical methods.

References

limit of detection (LOD) and limit of quantification (LOQ) for chloramphenicol assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of chloramphenicol are paramount. This guide provides a detailed comparison of common analytical methods used for chloramphenicol assays, focusing on their Limit of Detection (LOD) and Limit of Quantification (LOQ). This information is critical for selecting the appropriate assay to ensure the safety and efficacy of pharmaceutical products and to monitor its levels in various matrices.

The primary methods for chloramphenicol analysis include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Data Presentation: LOD and LOQ Comparison

The sensitivity of an analytical method is determined by its LOD, the lowest concentration of an analyte that can be reliably detected, and its LOQ, the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[1] The following table summarizes the LOD and LOQ values for chloramphenicol using different analytical techniques across various sample matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Bulk Drug1.40 µg/mL4.68 µg/mL[2]
Aquatic Products-0.25 µg/kg[3][4]
LC-MS/MS Honey0.023 µg/kg0.047 µg/kg[5]
Shrimp0.08 ng/g (0.08 ppb)0.3 ng/g (0.3 ppb)[6]
Honey-0.15 µg/kg[7]
ELISA Milk, Serum-0.025 ppb[8]
Honey, Tissue-0.1 ppb[8]
Milk6 ng/L-[9]
Honey30 ng/kg-[9]
General0.023 ng/mL-[10]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to chloramphenicol assays.

LOD_LOQ_Relationship cluster_concentration Analyte Concentration cluster_signal Analytical Signal c0 Zero c1 Low c2 Medium c3 High Blank Blank Signal (Noise) LOD Limit of Detection (LOD) (Signal > 3x Noise) Blank->LOD Detectable LOQ Limit of Quantification (LOQ) (Signal > 10x Noise) LOD->LOQ Quantifiable with acceptable precision Quantifiable Quantifiable Range LOQ->Quantifiable Linear Response

Figure 1: Relationship between LOD and LOQ.

Chloramphenicol_MOA cluster_bacterium Bacterial Cell cluster_ribosome Ribosome 70S Ribosome Protein Protein Synthesis Ribosome->Protein Leads to 50S 50S Subunit 50S->Ribosome 50S->Protein Inhibits Peptidyl Transferase Activity 30S 30S Subunit 30S->Ribosome mRNA mRNA mRNA->Ribosome Translation Chloramphenicol Chloramphenicol Chloramphenicol->50S Binds to

Figure 2: Mechanism of Action of Chloramphenicol.

Assay_Workflow start Start sample_prep Sample Preparation (e.g., Extraction, Cleanup) start->sample_prep analysis Instrumental Analysis (HPLC, LC-MS/MS, ELISA) sample_prep->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Peak Integration, etc.) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant lod_loq LOD/LOQ Determination quant->lod_loq report Report Results lod_loq->report end End report->end

Figure 3: General Experimental Workflow.

Experimental Protocols

Below are generalized protocols for the three main analytical methods. Specific details may vary based on the sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample Preparation :

    • For liquid samples (e.g., milk, serum), deproteinization is often performed using acetonitrile or other organic solvents.[11]

    • For solid or semi-solid samples (e.g., tissue, honey), a solvent extraction (e.g., with ethyl acetate) is performed, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[3][4]

    • The final extract is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase : A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is typically used in an isocratic or gradient elution mode.[8]

    • Flow Rate : Typically around 1.0 mL/min.

    • Detection : UV absorbance is monitored at a wavelength of approximately 278 nm.[12]

  • LOD and LOQ Determination :

    • The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[13]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[14]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation :

    • Similar to HPLC-UV, sample preparation involves extraction and cleanup. For milk, a simple protein precipitation with acetonitrile followed by dilution may be sufficient.[10] For more complex matrices like shrimp or honey, a more rigorous liquid-liquid extraction and/or SPE is necessary.[5][6]

    • An internal standard (e.g., deuterated chloramphenicol) is often added at the beginning of the sample preparation to correct for matrix effects and variations in recovery.[7]

  • LC-MS/MS Conditions :

    • LC System : A C18 column is commonly used with a gradient elution of a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometer : Operated in the negative ion electrospray ionization (ESI) mode.

    • Detection : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for chloramphenicol and its internal standard.

  • LOD and LOQ Determination :

    • The LOD and LOQ are determined by analyzing spiked blank samples at decreasing concentrations. The LOQ is the lowest concentration that can be measured with a predefined accuracy and precision.[7] The signal-to-noise ratio is also a common method.[6]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle : This is a competitive immunoassay. Chloramphenicol in the sample competes with enzyme-labeled chloramphenicol for binding to a limited number of anti-chloramphenicol antibodies coated on a microtiter plate. The color intensity developed is inversely proportional to the concentration of chloramphenicol in the sample.[15]

  • Assay Procedure :

    • Sample Preparation : Varies by matrix. Milk may be used directly after defatting.[15] Tissues and honey often require an extraction with a solvent like ethyl acetate.[8][9]

    • Assay :

      • Standards and prepared samples are added to the antibody-coated wells.

      • Enzyme-conjugated chloramphenicol is added.

      • The plate is incubated to allow for competitive binding.

      • The wells are washed to remove unbound reagents.

      • A substrate solution is added, which reacts with the enzyme to produce a color.

      • A stop solution is added to terminate the reaction.

      • The absorbance is read using a microplate reader.

  • LOD and LOQ Determination :

    • The LOD is typically calculated based on the mean absorbance of the zero standard minus a certain number of standard deviations (e.g., 3 SD).[10] The LOQ is often determined as the lowest standard on the calibration curve that meets acceptable precision and accuracy criteria.

Conclusion

The choice of an analytical method for chloramphenicol determination depends on the specific requirements of the analysis. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for confirmatory analysis and trace-level detection.[5][6] ELISA is a rapid and high-throughput screening tool suitable for analyzing a large number of samples, though positive results often require confirmation by a more specific method like LC-MS/MS.[8][9][10] HPLC-UV provides a balance between cost and performance and is suitable for the analysis of bulk drugs and formulations where chloramphenicol concentrations are relatively high.[2] Understanding the LOD and LOQ of each method is crucial for ensuring that the chosen assay is fit for its intended purpose, whether it be for regulatory compliance, quality control, or research and development.

References

A Comparative Guide to the Recovery of Chloramphenicol-d5 Across Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds in complex samples is paramount. Chloramphenicol-d5 (CAP-d5), a deuterated internal standard, is crucial for the reliable determination of chloramphenicol residues in various matrices by correcting for analyte loss during sample preparation and analysis. This guide provides a comparative assessment of CAP-d5 recovery in different sample matrices, supported by experimental data and detailed protocols.

The efficiency of an analytical method is often evaluated by its recovery, which is the percentage of the known amount of an analyte that is detected after the entire analytical procedure. For internal standards like CAP-d5, consistent and high recovery is indicative of a robust and reliable method.

Quantitative Recovery of this compound

The recovery of this compound can vary significantly depending on the complexity of the sample matrix and the extraction method employed. The following table summarizes the reported recovery percentages of CAP-d5 in various food and biological matrices.

Sample MatrixExtraction MethodRecovery Percentage (%)Reference
Various Foods of Animal OriginLiquid-Liquid Extraction & Solid Phase Extraction92.1 - 107.1[1]
Human Blood PlasmaSolid Phase Extraction (SPE)92.0[2]
HoneyDilution & Direct Injection80.9 - 96.0 (corrected by internal standard)[3]
MilkAcetonitrile Precipitation & DilutionNot explicitly stated for d5, but method is for CAP analysis[4]
Chicken, Shrimp, HoneySolid Phase Extraction (SPE)Method developed for CAP using CAP-d5 as internal standard[5]
Aquatic Products (Fish, Shrimp, etc.)Not explicitly stated for d5, but method for amphenicols using CAP-d584.0 - 105.0 (for amphenicols)[6]

Note: The recovery of the internal standard is a critical parameter for method validation. While some studies provide a range for the overall method's apparent recovery, which includes the analyte and is corrected by the internal standard, specific recovery data for only the internal standard can be less frequently reported. The use of an internal standard like this compound is designed to self-correct for any extraction variability.[5]

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of this compound from different sample matrices.

Protocol 1: Extraction from Various Foods of Animal Origin (e.g., Butter, Eggs, Fat, Milk, Cheese, Meat)[1]

This protocol utilizes a combination of liquid-liquid extraction and solid-phase extraction for cleanup.

  • Sample Preparation: Weigh 5 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add 30 µL of this compound internal standard solution.

  • Extraction:

    • For matrices like butter, eggs, fat, sour cream, milk, curd cheese, feed, sausage, and headcheese: Add 5 mL of water, 1 g of NaCl, and 10 mL of acetonitrile. Homogenize and centrifuge.[1]

    • For matrices like water, whey, honey, mead, royal jelly, and aquaculture products: Add 5 mL of water and 10 mL of ethyl acetate. Homogenize and centrifuge.[1]

    • For matrices like liver, urine, plasma, muscle, and kidney: Perform enzymatic hydrolysis with β-glucuronidase followed by extraction with ethyl acetate.[1]

  • Cleanup: The supernatant is evaporated, redissolved, and washed with hexane. Further cleanup is performed using a C18 solid-phase extraction (SPE) cartridge.[1]

  • Analysis: The final eluate is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: Extraction from Human Blood Plasma[2]

This method employs solid-phase extraction for the analysis of chloramphenicol in human blood plasma.

  • Sample Preparation: A sample of human blood plasma is used.

  • Internal Standard Spiking: A known amount of internal standard (in this study, frusemide was used to determine the recovery of chloramphenicol, but the principle applies to using CAP-d5 for CAP analysis) is added.

  • Solid Phase Extraction (SPE): The sample is loaded onto an SPE cartridge. The cartridge is washed, and the analyte is eluted with methanol.

  • Analysis: The eluate is analyzed by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Simplified Extraction from Honey[3]

This protocol is a rapid method that minimizes sample preparation steps.

  • Sample Preparation: Dissolve 5 g of honey in 15 mL of purified water (1:3 w/v).

  • Internal Standard Spiking: Add this compound to a final concentration of 250 pg/mL.

  • Analysis: The diluted sample is directly injected into an LC-MS/MS system equipped with a TurboFlow automated sample preparation system.

Workflow for Assessing this compound Recovery

The following diagram illustrates the general workflow for determining the recovery of this compound in a given sample matrix.

Recovery_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Calculation Sample Select Sample Matrix (e.g., Plasma, Milk, Honey) Homogenize Homogenize Sample Sample->Homogenize Spike Spike with This compound Homogenize->Spike Extraction Perform Extraction (LLE, SPE, QuEChERS) Spike->Extraction Cleanup Cleanup Extract Extraction->Cleanup Evaporate Evaporate & Reconstitute Cleanup->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis Quantify Quantify Peak Area of this compound Analysis->Quantify Calculate Calculate % Recovery Quantify->Calculate

References

Performance of Chloramphenicol-d5 Across Mass Spectrometer Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of chloramphenicol-d5, a deuterated internal standard crucial for the accurate quantification of chloramphenicol, across various mass spectrometer platforms. The selection of an appropriate analytical platform is critical for achieving the desired sensitivity, selectivity, and robustness in bioanalytical and food safety applications. This document summarizes key performance data, details experimental protocols, and visualizes a typical analytical workflow.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the performance metrics of this compound analysis on different mass spectrometer platforms based on published experimental data. These values can vary depending on the specific instrument model, matrix, and experimental conditions.

Performance MetricTandem Quadrupole (QqQ)High-Resolution Mass Spectrometry (Orbitrap)Ion Trap
Linearity (R²)
>0.99[1][2][3][4]>0.99[2][3]-
Precision (%RSD) <15%[5][6][7]<15%[8]-
Accuracy (Recovery %) 70-120%[6][7][9]77-109%[8]-
Limit of Detection (LOD) 0.01 - 0.1 ng/mL[4][5][10][9]0.02 - 0.13 ng/L[2][3]~0.1 ppb[5]
Limit of Quantification (LOQ) 0.05 - 0.3 ng/mL[1][6][7][10][9]0.07 - 0.2 µg/kg[8]-

Note: Data for Time-of-Flight (TOF) mass spectrometers for this compound analysis was not sufficiently available in the reviewed literature to be included in this direct comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for the analysis of chloramphenicol using this compound as an internal standard on different platforms.

Sample Preparation (General)

A common sample preparation method involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

  • Spiking: Fortify the sample matrix (e.g., milk, honey, plasma) with a known concentration of this compound internal standard.[1][10]

  • Extraction:

    • LLE: Extract the sample with a suitable organic solvent such as ethyl acetate or acetonitrile.[10] Centrifuge to separate the layers and collect the organic phase.[1]

    • SPE: Condition an appropriate SPE cartridge. Load the sample and wash away interferences. Elute the analyte and internal standard with a suitable solvent.[4]

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[1][10]

  • Filtration: Filter the reconstituted sample through a 0.2 µm filter before injection.[1]

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for separation.[11]

  • Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or acetic acid) and an organic solvent like methanol or acetonitrile is typical.[11]

  • Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.[11]

  • Injection Volume: Typically 5-20 µL.[11]

Mass Spectrometry

1. Tandem Quadrupole (QqQ) Mass Spectrometry

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for chloramphenicol analysis.[4][12]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1]

  • MRM Transitions:

    • Chloramphenicol: The precursor ion [M-H]⁻ at m/z 321 is fragmented to produce product ions. Common transitions for quantification and confirmation are 321 -> 152 and 321 -> 257.[11][12]

    • This compound: The precursor ion [M-H]⁻ at m/z 326 is monitored. A common transition for quantification is 326 -> 157.[12]

  • Collision Energy: Optimized for each transition to achieve maximum signal intensity.

2. High-Resolution Mass Spectrometry (HRMS - e.g., Orbitrap)

  • Ionization Mode: Negative ESI.

  • Acquisition Mode: Full scan with high resolution (e.g., 70,000 FWHM) is used to ensure high mass accuracy and selectivity.[13] Confirmation is achieved by monitoring the accurate mass of the precursor and fragment ions.[13]

  • Mass Accuracy: A narrow mass extraction window (e.g., <5 ppm) is applied for data processing to distinguish the analyte from matrix interferences.

  • Fragmentation: Product ion scans can be triggered for further structural confirmation.

3. Ion Trap Mass Spectrometry

  • Ionization Mode: Negative ESI.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MS/MS can be used.[5] The ion trap's ability to perform multiple stages of fragmentation (MSn) can be advantageous for structural elucidation and confirmation, although it may have a more limited dynamic range compared to QqQ for quantification.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of chloramphenicol using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Sample Matrix (e.g., Honey, Milk) spike Spike with This compound (IS) sample->spike extract Extraction (LLE or SPE) spike->extract evap Evaporation & Reconstitution extract->evap filter Filtration evap->filter lc LC Separation (C18 Column) filter->lc ms Mass Spectrometry (QqQ, Orbitrap, etc.) lc->ms data Data Acquisition (MRM / Full Scan) ms->data integrate Peak Integration data->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical workflow for chloramphenicol analysis.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Chloramphenicol-d5

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chloramphenicol-d5, a deuterated stable isotope of the antibiotic chloramphenicol, is a critical component of laboratory safety and environmental responsibility. As this compound is used in sensitive research and drug development, adherence to established disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. Improper disposal can contribute to the rise of antibiotic-resistant bacteria and introduce pharmaceutical waste into ecosystems[1].

This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, tailored for research scientists and drug development professionals.

Immediate Safety and Handling Protocols

Before disposal, it is crucial to handle this compound with appropriate care. Safety data sheets for deuterated chloramphenicol indicate that it may cause cancer (Hazard Statement H350) and requires special instructions before use[2][3]. Therefore, it should be managed as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or chloroprene gloves, inspecting them for integrity before use[4].

  • Eye Protection: Use ANSI-approved safety glasses or goggles[4].

  • Lab Coat: A fully buttoned lab coat is mandatory[4].

  • Respiratory Protection: When handling the powder form, work in a certified chemical fume hood and use appropriate respiratory protection (e.g., P3 respirator cartridges) to avoid inhaling dust[2][3][4].

Step-by-Step Disposal Procedure

The disposal of this compound should follow the guidelines for hazardous pharmaceutical waste. The presence of deuterium does not significantly alter the chemical's hazardous properties; therefore, disposal methods should mirror those for standard chloramphenicol[5][6][7].

Step 1: Waste Classification Treat all forms of this compound—including pure substance, stock solutions, and contaminated lab materials—as hazardous chemical waste[1][4]. This classification is based on its potential carcinogenicity and its nature as an antimicrobial substance[3].

Step 2: Segregation and Collection

  • Solid Waste: Collect unused or expired this compound powder, along with any contaminated items such as weighing paper, pipette tips, vials, and gloves, in a dedicated, clearly labeled hazardous waste container[4][8].

  • Liquid Waste: Concentrated stock solutions are considered hazardous chemical waste and must be collected in a designated, approved container for chemical waste[1]. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office[5].

  • Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. While autoclaving can sterilize biohazardous agents, it does not reliably destroy the antibiotic itself[1].

Step 3: Labeling and Storage

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Carcinogen")[8].

  • Storage: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage location. Ensure the container is closed tightly and stored in secondary containment to prevent spills[4][8].

Step 4: Final Disposal

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor.

  • Incineration: The required method for disposing of hazardous pharmaceutical waste is high-temperature incineration in a licensed facility[9][10]. For chloramphenicol specifically, a chemical incinerator equipped with an afterburner and scrubber is recommended to ensure complete destruction[2][11].

  • Prohibited Methods:

    • DO NOT dispose of this compound down the drain or in regular trash[4][11]. The U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), specifically Subpart P, prohibit the flushing of hazardous waste pharmaceuticals[9][12].

    • DO NOT attempt to neutralize the chemical in the lab unless you have a specific, validated protocol and EHS approval.

Regulatory and Hazard Summary

For quick reference, the table below summarizes the key regulatory and hazard information for this compound.

ParameterInformationSource
Chemical Name This compound[13]
Hazard Class Carcinogenicity, Category 1B[2][3]
Hazard Statement H350: May cause cancer[2][3]
Primary US Regulatory Body Environmental Protection Agency (EPA)[9][10]
Governing Regulation Resource Conservation and Recovery Act (RCRA)[10][14]
Recommended Disposal Hazardous Waste Incineration[9][10][11]
Prohibited Disposal Sewer/Drain, Household Trash[9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal Path start Generate this compound Waste (Pure substance, solutions, contaminated items) assess Assess Waste Type start->assess solid Solid Waste (Powder, gloves, vials) assess->solid Contaminated Solid or Pure Powder liquid Liquid Waste (Stock solutions) assess->liquid Aqueous/Solvent Solution container_solid Collect in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->container_liquid storage Store in Secure Secondary Containment container_solid->storage container_liquid->storage pickup Arrange EHS Pickup storage->pickup incinerate Dispose via Permitted Hazardous Waste Incinerator pickup->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling chloramphenicol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Chloramphenicol-d5, a deuterated analog of the antibiotic chloramphenicol. Adherence to these procedures is vital for ensuring the safety of laboratory personnel. Chloramphenicol is classified as a potential carcinogen and may pose risks to fertility and unborn children, necessitating stringent safety protocols.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecification
Hand Protection Nitrile or chloroprene gloves are recommended.[4] For tasks with a higher risk of contamination, such as compounding or disposal, double gloving is advised.[5]
Eye and Face Protection ANSI-approved safety glasses with side shields or goggles are required.[4] A face shield should be used in situations where splashing is a possibility.[6]
Respiratory Protection A NIOSH-approved respirator is necessary when there is a potential for inhaling dust particles, especially outside of a ventilated enclosure.[1][4][7][8] Use must comply with a comprehensive respiratory protection program.[9]
Body Protection A long-sleeved lab coat, preferably disposable and made of a low-permeability fabric, must be worn and fully buttoned.[4][5] Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6][7][8]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][4][7]

  • Before beginning work, decontaminate the work surface within the fume hood.

2. Handling and Transfer:

  • Wear all required PPE as specified in the table above.

  • When weighing the compound, do so within the fume hood on a tared and stable weigh boat or paper.

  • Handle the powder gently to avoid the formation of dust.[1][6][7]

  • Use dedicated spatulas and other equipment for handling this compound. Clean and decontaminate this equipment after each use.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][4][6][7]

  • Keep the container tightly sealed.[1][4][6][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[6][8]

  • The storage location should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][7]
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the contaminated material into a sealed container for hazardous waste disposal.[1][6][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

  • All waste containing this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4][10][11]

  • The recommended method of disposal is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[10][11]

  • Do not dispose of this compound in the standard trash or down the drain, as this can contaminate the sewage system.[6][10][11]

  • Concentrated stock solutions of antibiotics are considered hazardous chemical waste and must be disposed of accordingly.[12]

Chloramphenicol_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Enter handling area storage Secure Storage handling->storage After use disposal Waste Disposal handling->disposal Generate waste storage->handling For subsequent use decon Decontamination disposal->decon Segregate hazardous waste doff_ppe Doff PPE decon->doff_ppe Clean work area doff_ppe->prep Cycle complete

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.